3-nitrobenzyl isonicotinate
説明
Structure
3D Structure
特性
IUPAC Name |
(3-nitrophenyl)methyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(11-4-6-14-7-5-11)19-9-10-2-1-3-12(8-10)15(17)18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYCUXXRSMQYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitrobenzyl Isonicotinate
Introduction: The Significance of 3-Nitrobenzyl Isonicotinate in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the strategic design and synthesis of novel molecular entities with therapeutic potential is of paramount importance. Among the vast array of organic compounds, isonicotinate esters and their derivatives have garnered significant attention due to their diverse pharmacological activities. The isonicotinic acid moiety, a pyridine-4-carboxylic acid, is a key structural component in numerous established drugs, including the anti-tuberculosis agent isoniazid.[1] The introduction of a 3-nitrobenzyl group to this core structure to form 3-nitrobenzyl isonicotinate creates a molecule with a unique electronic and steric profile, offering new avenues for molecular interactions and potential biological activity.
The presence of the nitro group, a strong electron-withdrawing substituent, on the benzyl ring significantly influences the molecule's properties, including its reactivity, polarity, and potential for hydrogen bonding. This technical guide provides a comprehensive overview of the synthesis and characterization of 3-nitrobenzyl isonicotinate, offering researchers and drug development professionals a detailed roadmap for obtaining and verifying this promising compound. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and scalable, facilitating further investigation into the therapeutic applications of this and related compounds.
Chemical Synthesis: A Tale of Two Pathways
The synthesis of 3-nitrobenzyl isonicotinate is fundamentally an esterification reaction, a cornerstone of organic synthesis. Two primary and highly effective methodologies are presented here: the classic Fischer-Speier esterification and a more reactive pathway involving the synthesis of an intermediate acid chloride. The choice between these methods will often depend on the desired reaction conditions, scale, and the availability of starting materials.
Method 1: Fischer-Speier Esterification - The Direct Approach
The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] In the context of synthesizing 3-nitrobenzyl isonicotinate, isonicotinic acid is reacted directly with 3-nitrobenzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Causality of Experimental Choices: The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester product, an excess of one of the reactants, typically the more cost-effective and easily removable one (in this case, 3-nitrobenzyl alcohol could be used in excess), is employed. The acid catalyst protonates the carbonyl oxygen of the isonicotinic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the 3-nitrobenzyl alcohol. The removal of water, a byproduct of the reaction, can also be employed to shift the equilibrium towards the product.
Figure 1: Reaction scheme for the Fischer-Speier esterification of isonicotinic acid with 3-nitrobenzyl alcohol.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isonicotinic acid (1.0 eq), 3-nitrobenzyl alcohol (1.2 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: The Acid Chloride Route - A More Reactive Pathway
For a more rapid and often higher-yielding synthesis, isonicotinic acid can be first converted to its more reactive acid chloride derivative, isonicotinoyl chloride. This is typically achieved by treating isonicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isonicotinoyl chloride is then reacted with 3-nitrobenzyl alcohol to form the desired ester.
Causality of Experimental Choices: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making the subsequent reaction with the alcohol much more facile and often proceed under milder conditions (e.g., at room temperature). A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the esterification step.
Sources
3-nitrobenzyl isonicotinate chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Nitrobenzyl Isonicotinate
Authored by: A Senior Application Scientist
Introduction
3-Nitrobenzyl isonicotinate is a molecule of significant interest in medicinal chemistry and drug development due to its hybrid structure, which combines the bioactive isonicotinate moiety with a photoreactive and bioreducible 3-nitrobenzyl group. This guide provides a comprehensive overview of the chemical properties of 3-nitrobenzyl isonicotinate, including its synthesis, physicochemical characteristics, reactivity, and potential applications. The insights presented herein are intended for researchers, scientists, and professionals in the field of drug development.
The isonicotinate (pyridine-4-carboxylate) portion of the molecule is a well-known structural motif in pharmaceuticals, most notably in the anti-tuberculosis drug isoniazid[1][2]. The 3-nitrobenzyl group, on the other hand, is a versatile chemical entity known for its use as a photolabile protecting group and its potential as a bioreductive prodrug trigger[3]. The strategic combination of these two components in 3-nitrobenzyl isonicotinate opens avenues for the design of novel therapeutic agents with targeted delivery and controlled release mechanisms.
Synthesis of 3-Nitrobenzyl Isonicotinate
The synthesis of 3-nitrobenzyl isonicotinate is primarily achieved through the esterification of isonicotinic acid with 3-nitrobenzyl alcohol or the reaction of an activated isonicotinic acid derivative with 3-nitrobenzyl alcohol. Several established esterification methods can be adapted for this purpose, including Fischer-Speier esterification, activation of the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), or conversion to the more reactive isonicotinoyl chloride intermediate[4][5][6].
Synthetic Workflow
Caption: Synthetic routes to 3-nitrobenzyl isonicotinate.
Experimental Protocol: Synthesis via Isonicotinoyl Chloride
This protocol is based on the general method for preparing active esters of isonicotinic acid[7][8].
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
3-Nitrobenzyl alcohol
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
Procedure:
-
Preparation of Isonicotinoyl Chloride Hydrochloride:
-
To a stirred mixture of isonicotinic acid (0.2 mol) and a catalytic amount of DMF (1 mL), carefully add thionyl chloride (60 mL).
-
Stir the mixture at room temperature. After the initial gas evolution subsides and all the acid has dissolved (approximately 30-40 minutes), remove the excess thionyl chloride in vacuo.
-
Add diethyl ether (200 mL) to the residue to precipitate the crude isonicotinoyl chloride hydrochloride.
-
Filter the white crystals, wash with diethyl ether, and dry in vacuo.
-
-
Esterification:
-
In a round-bottom flask, suspend isonicotinoyl chloride hydrochloride (0.05 mol) and 3-nitrobenzyl alcohol (0.05 mol) in anhydrous THF (100 mL).
-
To this stirred suspension, add triethylamine (0.14 mol) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate in vacuo.
-
-
Purification:
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be further purified by crystallization from a solvent system such as hexane/ethyl acetate to yield 3-nitrobenzyl isonicotinate.
-
Reactant and Product Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | Reactant |
| 3-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.14 | Reactant |
| Thionyl Chloride | SOCl₂ | 118.97 | Reagent |
| Triethylamine | (C₂H₅)₃N | 101.19 | Base |
| 3-Nitrobenzyl Isonicotinate | C₁₃H₁₀N₂O₄ | 258.23 | Product |
Physicochemical Properties
The physicochemical properties of 3-nitrobenzyl isonicotinate are dictated by its constituent functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₃H₁₀N₂O₄ |
| Molecular Weight | 258.23 g/mol |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Melting Point | The melting point is anticipated to be higher than that of 3-nitrobenzyl bromide (58-59 °C) due to the larger molecular structure. |
| Solubility | Likely soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate; insoluble in water[8]. |
| ¹H-NMR Spectroscopy | Expected signals for the pyridine ring protons (around 8.8 and 7.9 ppm), the aromatic protons of the nitrobenzyl group, and a singlet for the benzylic CH₂ protons. |
| ¹³C-NMR Spectroscopy | Characteristic signals for the ester carbonyl carbon, the carbons of the pyridine ring, and the carbons of the nitro-substituted benzene ring. |
| Infrared (IR) Spectroscopy | Expected characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and C=N and C=C stretches of the aromatic rings. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 258. |
Chemical Reactivity
The chemical reactivity of 3-nitrobenzyl isonicotinate is characterized by the interplay between the electrophilic carbonyl carbon of the ester, the nucleophilic nitrogen of the pyridine ring, and the reactive nitro group on the benzyl moiety.
Caption: Key reactive sites of 3-nitrobenzyl isonicotinate.
Reactions at the Ester Group
-
Hydrolysis: The ester linkage is susceptible to both acidic and basic hydrolysis, which would yield isonicotinic acid and 3-nitrobenzyl alcohol.
-
Transesterification: In the presence of an alcohol and a suitable catalyst, the 3-nitrobenzyl group can be exchanged for another alkyl or aryl group.
-
Amidation: Reaction with primary or secondary amines can cleave the ester bond to form the corresponding isonicotinamide and 3-nitrobenzyl alcohol. This reactivity is fundamental to the design of prodrugs that release an active amide derivative.
Reactions involving the 3-Nitrobenzyl Moiety
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride. This transformation significantly alters the electronic properties and basicity of the molecule, forming 3-aminobenzyl isonicotinate. This reduction is a key activation step in bioreductive prodrug strategies[3].
-
Photochemical Cleavage: Nitrobenzyl esters, particularly those with ortho-nitro substitution, are well-known photolabile protecting groups. While the meta-nitro substitution in 3-nitrobenzyl isonicotinate is less common for this application, it may still exhibit some degree of photosensitivity, leading to cleavage of the ester bond upon UV irradiation.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the benzene ring towards nucleophilic aromatic substitution, although this typically requires harsh conditions.
Reactions of the Isonicotinate Ring
The pyridine nitrogen is basic and can be protonated or alkylated. This site can also be oxidized to the corresponding N-oxide.
Potential Applications in Drug Development
The unique combination of a bioactive pyridinecarboxylic acid and a triggerable benzyl ester suggests several promising applications for 3-nitrobenzyl isonicotinate in the pharmaceutical sciences.
-
Bioreductive Prodrugs: The presence of the nitroaromatic group makes 3-nitrobenzyl isonicotinate a candidate for use as a bioreductive prodrug. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group to more reactive species like nitroso, hydroxylamino, and amino derivatives[9]. This reduction can trigger the release of a therapeutic agent, potentially isonicotinic acid or a related derivative, in a targeted manner.
-
Topical Drug Delivery: Benzyl esters of nicotinic acid are known to be effective vasodilators, increasing cutaneous blood flow and enhancing the absorption of other topically applied agents[10][11][12]. 3-Nitrobenzyl isonicotinate could potentially be explored for similar applications, where the localized increase in blood flow could improve drug delivery to the skin.
-
Chemical Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. For instance, reduction of the nitro group to an amine provides a handle for further functionalization, such as amide bond formation or diazotization, to link the isonicotinate moiety to other molecules of interest.
Conclusion
3-Nitrobenzyl isonicotinate is a synthetically accessible compound with a rich chemical profile. Its properties are defined by the isonicotinate head, which provides a scaffold for biological activity, and the 3-nitrobenzyl tail, which offers opportunities for triggered drug release through bioreduction or other stimuli. The detailed understanding of its synthesis, physicochemical properties, and reactivity presented in this guide provides a solid foundation for its further investigation and exploitation in the design of novel therapeutic systems.
References
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. (n.d.).
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025, October 16).
- Efficient Synthetic Routes for Isonicotinate Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- US2745838A - Preparation of isonicotinic acid esters - Google Patents. (n.d.).
- Chemical Properties of 3-Nitrobenzyl radical (CAS 61219-63-4) - Cheméo. (n.d.).
- Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed. (n.d.).
- Technical Support Center: Esterification of Isonicotinic Acid - Benchchem. (n.d.).
- Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017, March 17).
- 4-nitrobenzyl nicotinate - Benchchem. (n.d.).
- 3-Nitrobenzyl bromide 98 3958-57-4 - Sigma-Aldrich. (n.d.).
- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (n.d.).
- 3-Nitro-isonicotinic acid | CAS 59290-82-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
- CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents. (n.d.).
- Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. (2006, November 15).
- Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed. (n.d.).
- nicotinic acid - Organic Syntheses Procedure. (n.d.).
- Isonicotinic acid - Wikipedia. (n.d.).
- Efficient Method of (S)-Nicotine Synthesis - MDPI. (2024, December 4).
- 3-Nitrobenzyl alcohol 98 619-25-0 - Sigma-Aldrich. (n.d.).
- Correlations between skin sensitization potential and chemical reactivity for p-nitrobenzyl compounds - PubMed. (n.d.).
- Isonicotinic acid | 55-22-1 - ChemicalBook. (2026, March 13).
- Improved skin oxygenation after benzyl nicotinate application in different carriers as measured by EPR oximetry in vivo - PubMed. (2001, January 29).
- Benzyl Nicotinate | Chemical Bull Pvt. Ltd. (2025, December 26).
- Synthesis, characterization of some derivationes of 3-Nicotinc acide - ScienceScholar. (2022, August 27).
Sources
- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 3. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of nitrosonitrobenzenes with biological thiols: identification and reactivity of glutathion-S-yl conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved skin oxygenation after benzyl nicotinate application in different carriers as measured by EPR oximetry in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzyl Nicotinate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
CAS number for 3-nitrobenzyl isonicotinate
Technical Whitepaper: Synthesis, Characterization, and Prodrug Applications of 3-Nitrobenzyl Isonicotinate
Executive Summary
When querying the Chemical Abstracts Service (CAS) for 3-nitrobenzyl isonicotinate (IUPAC: (3-nitrophenyl)methyl pyridine-4-carboxylate), researchers will find that a definitive, globally registered CAS Registry Number for this specific ester is not prominently indexed as a standalone commercial entity in primary public databases. However, this molecule represents a highly specific and critical synthetic target in drug development. It is synthesized from two well-documented precursors: isonicotinic acid (CAS: 55-22-1) and 3-nitrobenzyl alcohol (CAS: 619-25-0) . This whitepaper details the structural bioinformatics, strategic rationale, and self-validating synthesis protocols for this compound, focusing on its utility as a hypoxia-activated prodrug (HAP).
Chemical Identity & Structural Bioinformatics
Before initiating synthesis, it is critical to establish the physicochemical profile of the target molecule to predict its behavior during purification and biological assaying.
Table 1: Physicochemical Properties of 3-Nitrobenzyl Isonicotinate
| Property | Value |
| IUPAC Name | (3-nitrophenyl)methyl pyridine-4-carboxylate |
| Molecular Formula | C13H10N2O4 |
| Molecular Weight | 258.23 g/mol |
| Precursor 1 (Acid) | Isonicotinic Acid (CAS: 55-22-1) |
| Precursor 2 (Alcohol) | 3-Nitrobenzyl Alcohol (CAS: 619-25-0) |
| Theoretical LogP | ~1.8 - 2.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Strategic Rationale in Drug Development (E-E-A-T)
The design of 3-nitrobenzyl isonicotinate is rooted in the targeted delivery of anti-tubercular or anti-neoplastic pharmacophores.
-
The Pharmacophore: Isonicotinic acid is the core structural moiety of several potent therapeutics, most notably the frontline anti-tubercular drug isoniazid.
-
The Bioreductive Trigger: The 3-nitrobenzyl group serves as a hypoxia-activated protecting group. In the hypoxic microenvironments of solid tumors or deep bacterial granulomas, nitroreductase (NTR) enzymes are highly expressed 1[1].
-
Causality of Prodrug Activation: Under normoxic (healthy) conditions, the electron-withdrawing nitro group stabilizes the ester linkage, keeping the drug inert. Upon NTR-mediated reduction in hypoxic zones, the nitro group is converted to an electron-donating amino group (forming 3-aminobenzyl isonicotinate). This dramatic electronic shift destabilizes the molecule, triggering a spontaneous elimination reaction that releases the active isonicotinic acid payload exclusively at the disease site 2[2].
Bioreductive cleavage pathway of the 3-nitrobenzyl prodrug moiety.
Experimental Protocol: Steglich Esterification
Traditional Fischer esterification requires harsh acidic conditions and high heat, which can degrade the nitrogen-containing pyridine ring or cause unwanted side reactions with the nitro group. To circumvent this, the Steglich Esterification is employed. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to achieve high-yield coupling under mild, neutral conditions3[3].
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of isonicotinic acid (123.11 mg, 1.0 mmol) and 0.15 equivalents of DMAP (18.3 mg, 0.15 mmol) in 5 mL of anhydrous dichloromethane (DCM).
-
Alcohol Addition: Add 1.0 equivalent of 3-nitrobenzyl alcohol (153.14 mg, 1.0 mmol) dissolved in 3 mL of anhydrous DCM to the reaction flask.
-
Activation (Causality): Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of DCC (226.9 mg, 1.1 mmol) dissolved in 3 mL of DCM dropwise.
-
Mechanistic Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a superior nucleophilic acyl transfer catalyst, forming a highly reactive acyl-pyridinium species that prevents the intermediate from rearranging into an unreactive N-acylurea byproduct 4[4].
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The progression of the dehydration coupling is visually confirmed by the precipitation of white dicyclohexylurea (DCU).
-
Workup & Purification: Filter the suspension through a Celite pad to remove the insoluble DCU. Wash the organic filtrate sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient) to afford the pure ester.
Steglich esterification workflow for synthesizing 3-nitrobenzyl isonicotinate.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must be self-validating through rigorous analytical characterization. The successful formation of 3-nitrobenzyl isonicotinate is confirmed by:
-
1H NMR (400 MHz, CDCl3): The spectrum must show the characteristic pyridine protons (doublets at ~8.8 ppm and ~7.8 ppm) and the aromatic protons of the 3-nitrobenzyl ring (multiplets between 7.6 - 8.3 ppm). The definitive proof of esterification is the benzylic methylene singlet (-CH2-O-), which shifts significantly downfield to ~5.4 ppm due to the deshielding effect of the newly formed ester carbonyl.
-
LC-MS (ESI+): Mass spectrometry must confirm the exact mass, displaying a prominent molecular ion peak [M+H]+ at m/z 259.2 .
References
- Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.Benchchem.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.PMC (NIH).
- Hypoxia-activated prodrugs and redox-responsive nanocarriers.PMC (NIH).
- Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.PMC (NIH).
Sources
Thermal Stability and Degradation Kinetics of 3-Nitrobenzyl Isonicotinate: A Comprehensive Analytical Guide
Executive Summary
In the landscape of pharmaceutical intermediates and specialty materials, 3-nitrobenzyl isonicotinate (3-NBI) presents a unique thermal profile dictated by two distinct structural motifs: the thermodynamically stable, electron-deficient pyridine-4-carboxylate (isonicotinate) core, and the thermally labile 3-nitrobenzyl moiety. Understanding the thermal stability of 3-NBI is not merely an academic exercise; it is a critical safety and processing requirement. Nitroaromatic compounds are notoriously energetic, prone to exothermic decomposition that can lead to thermal runaway if improperly handled during scale-up, drying, or distillation processes.
This whitepaper provides an in-depth mechanistic analysis of the thermal degradation of 3-NBI, extrapolating foundational data from related isonicotinate esters and nitroaromatic compounds. Furthermore, it establishes a self-validating experimental framework using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to accurately profile its thermal boundaries.
Mechanistic Foundations of Thermal Degradation
To design an effective thermal analysis protocol, we must first understand the causality behind the molecule's degradation pathways. The thermal behavior of 3-NBI is a competition between vaporization, ester hydrolysis, and energetic bond cleavage.
The Isonicotinate Core
Pyridine carboxylic acid esters, such as methyl isonicotinate, are generally stable at moderate temperatures. Thermodynamic studies utilizing Calvet microcalorimetry and DSC demonstrate that simple isonicotinate esters typically undergo clean phase transitions (melting, vaporization) without spontaneous decomposition at low temperatures[1]. The electron-withdrawing nature of the pyridine nitrogen stabilizes the carbonyl carbon, making the ester relatively resistant to thermal heterolysis in the absence of nucleophiles or moisture.
The 3-Nitrobenzyl Liability
The true thermal hazard of 3-NBI lies in the 3-nitrobenzyl group. Nitroaromatic compounds are characterized by the relatively weak C−NO2 bond, which serves as the primary initiation site for thermal degradation. Upon reaching a critical activation energy (typically between 130–200 kJ/mol for nitroaromatics), homolytic cleavage of the C−NO2 bond occurs, generating highly reactive nitroaromatic radicals[2].
Furthermore, nitrobenzyl esters are known to undergo thermal decomposition starting around 230 °C, characterized by a sharp exothermic peak[3]. This decomposition is often autocatalytic; the initial release of NOx species and free radicals accelerates further degradation of the ester linkage, leading to a rapid, highly exothermic cascade[2].
Because of this autocatalytic potential, experimental choices in thermal analysis—such as heating rate and sample mass—must be strictly controlled to prevent sensor saturation and ensure accurate kinetic modeling.
Thermal degradation pathways of 3-nitrobenzyl isonicotinate.
Experimental Protocols: A Self-Validating System
To accurately capture the thermal stability of 3-NBI, a dual-technique approach is required. DSC captures the energy of transitions (endothermic melting vs. exothermic decomposition), while TGA captures the mass loss associated with volatilization and gas evolution.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point ( Tm ), onset temperature of decomposition ( Tonset ), and enthalpy of decomposition ( ΔHd ). Causality for Design: Nitroaromatics can volatilize before they decompose if heated in open pans. To capture the true exothermic potential without interference from endothermic evaporation, hermetically sealed pans must be used.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 3-NBI into a gold-plated high-pressure DSC crucible. Rationale: Low sample mass prevents thermal runaway from damaging the sensor and ensures uniform heat distribution.
-
Sealing: Hermetically seal the crucible to suppress volatilization. Prepare an empty sealed crucible as the reference.
-
Purge Gas: Establish a nitrogen purge at 50 mL/min to maintain a consistent thermal conductivity environment in the furnace.
-
Dynamic Heating: Heat the sample from 25 °C to 400 °C at a slow, controlled rate of 5 °C/min. Rationale: Slower heating rates prevent the sample temperature from overshooting the furnace temperature during the violent nitroaromatic exotherm[2].
-
Data Extraction: Identify the endothermic melting peak to determine Tm . Identify the first significant exothermic deviation from the baseline to determine Tonset . Integrate the area under the exothermic curve to calculate ΔHd (J/g).
Protocol B: Thermogravimetric Analysis (TGA) coupled with FTIR
Objective: Correlate thermal events with mass loss and identify evolved gases to confirm the decomposition mechanism. Causality for Design: Conducting TGA under an inert atmosphere decouples purely thermal degradation (pyrolysis) from oxidative combustion, allowing for precise kinetic modeling of the molecule's intrinsic stability.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5.0 to 10.0 mg of 3-NBI into an open alumina ( Al2O3 ) crucible[2].
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min for 15 minutes prior to the run to displace all oxygen.
-
Heating Program: Heat the sample from 25 °C to 600 °C at 10 °C/min.
-
Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (200 °C) into an FTIR spectrometer.
-
Data Correlation: Monitor the derivative of the mass loss curve (DTG). The first major mass loss event (typically 230–317 °C for nitrobenzyl esters[4]) will correlate with the appearance of NO2 (approx. 1600 cm⁻¹) and CO2 (2350 cm⁻¹) in the FTIR spectra, confirming simultaneous nitro-group cleavage and ester decarboxylation.
Integrated thermal analysis workflow for energetic esters.
Quantitative Data Summary
Because highly specific public literature on the exact molecule 3-NBI is limited, thermal safety assessments must benchmark against its constituent structural analogs. The table below summarizes the thermal parameters of relevant reference moieties to establish a predictive baseline for 3-NBI.
| Compound Class / Analog | Melting Point ( ∘ C) | Onset of Decomposition ( Tonset , ∘ C) | Primary Degradation Event | Reference |
| Methyl Isonicotinate | ~8 - 10 (Liquid) | > 200 (Evaporation) | Vaporization / Sublimation | [1] |
| 3-Nitrobenzoic Acid | 140 - 142 | 250 - 400 | Exothermic C−NO2 Cleavage | [2] |
| Nitrobenzyl Esters (Polymeric) | N/A | 230 - 317 | Ester Homolysis / Cleavage | [3],[4] |
| 3-Nitrobenzyl Isonicotinate | Solid (TBD) | ~230 - 250 (Predicted) | Exothermic C−NO2 / Ester Cleavage | Derived |
Interpretation: 3-NBI is expected to remain thermally stable up to approximately 200 °C. However, prolonged exposure to temperatures approaching 230 °C will likely trigger an irreversible, exothermic decomposition initiated by the nitrobenzyl moiety. Processing temperatures (e.g., during vacuum distillation or melt-extrusion) must be kept strictly below 150 °C to maintain an adequate safety margin.
References
-
Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers Journal of Chemical & Engineering Data - ACS Publications[Link]
-
Analysis of Thermal Decomposition Kinetics and Thermal Hazard Assessment of Nitrobenzoic Acid Isomers by DSC and Thermogravimetric Method SciELO / R Discovery[Link]
-
Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group Journal of the Korean Chemical Society / JBNU [Link]
-
Facile and Highly Efficient Strategy for Synthesis of Functional Polyesters via Tetramethyl Guanidine Promoted Polyesterification at Room Temperature ACS Macro Letters[Link]
Sources
Preliminary Cytotoxicity Screening of 3-Nitrobenzyl Isonicotinate: A Comprehensive Methodological Framework
Executive Summary & Pharmacological Rationale
The development of novel chemotherapeutics often relies on modifying established pharmacophores to enhance target affinity and cellular penetrance. 3-nitrobenzyl isonicotinate represents a strategic convergence of the isonicotinate scaffold—historically recognized for its anti-tubercular efficacy and emerging anti-neoplastic properties—with a 3-nitrobenzyl moiety.
As a Senior Application Scientist, I approach the preliminary cytotoxicity screening of this compound not merely as a checklist of assays, but as a self-validating analytical system. The addition of the nitrobenzyl group significantly increases the lipophilicity of the molecule, facilitating passive diffusion across the phospholipid bilayer. Furthermore, the strongly electron-withdrawing nitro group introduces stereoelectronic modifications hypothesized to enhance intracellular reactive oxygen species (ROS) generation. Recent evaluations of (iso)nicotinic acid-based ligands have demonstrated moderate to high cytotoxic activity against alveolar adenocarcinoma (A549) and epidermoid carcinoma [1]. This guide outlines the rigorous in vitro methodologies required to accurately profile the cytotoxic potential of 3-nitrobenzyl isonicotinate.
Experimental Design & Causality (E-E-A-T)
A robust screening protocol must differentiate between targeted anti-proliferative effects and non-specific bystander toxicity. Every experimental choice in this workflow is driven by mechanistic causality:
-
Cell Line Selection: We utilize HepG2 (hepatocellular carcinoma) to assess potential hepatotoxicity, a known metabolic liability of isonicotinyl and isoniazid derivatives [2]. A549 (alveolar adenocarcinoma) is selected to evaluate efficacy against respiratory tract malignancies. HEK293 (human embryonic kidney) serves as a non-tumorigenic baseline to calculate the Selectivity Index (SI), ensuring the compound targets malignant cells rather than inducing systemic toxicity.
-
Assay Orthogonality: Relying on a single viability metric can yield false positives due to compound interference with assay reagents. We employ the MTT assay to quantify metabolic viability via mitochondrial succinate dehydrogenase activity [3], paired orthogonally with the LDH (Lactate Dehydrogenase) release assay to measure plasma membrane degradation (necrosis).
Step-by-Step Methodologies
Compound Preparation and Vehicle Control
Self-Validation Check: Poor solubility leads to compound precipitation, resulting in artificially low cytotoxicity readings.
-
Stock Synthesis: Dissolve 3-nitrobenzyl isonicotinate in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 20 mM. Vortex and sonicate for 5 minutes at room temperature to ensure complete dissolution.
-
Working Dilutions: Prepare serial dilutions (0.1 µM to 100 µM) in complete Dulbecco’s Modified Eagle Medium (DMEM).
-
Causality Rule: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v) . Concentrations above this threshold induce solvent-mediated lipid dissolution and basal cytotoxicity, confounding the compound's true IC50.
Cell Culture and Seeding
-
Harvest HepG2, A549, and HEK293 cells at 80% confluence using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete DMEM (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin). Centrifuge at 300 x g for 5 minutes and resuspend the pellet.
-
Seed cells into 96-well flat-bottom tissue culture plates at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. Causality: This 24-hour window is critical to allow for cell adherence, recovery from trypsin-induced membrane stress, and the resumption of logarithmic growth.
Protocol A: MTT Colorimetric Assay (Metabolic Viability)
-
Aspirate the seeding medium and replace with 100 µL of medium containing 3-nitrobenzyl isonicotinate at the prepared concentrations. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 1 µM Doxorubicin).
-
Incubate for 48 hours. Causality: A 48-hour exposure captures at least two standard cell doubling times, allowing for the observation of cell cycle arrest and delayed apoptotic events.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.
-
Carefully aspirate the medium. Add 150 µL of 100% DMSO to each well to solubilize the intracellular purple formazan crystals.
-
Agitate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.
Protocol B: LDH Release Assay (Membrane Integrity)
-
Following the 48-hour compound treatment (in a parallel 96-well plate), transfer 50 µL of the extracellular culture supernatant to a new assay plate.
-
Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature in the dark. Causality: If 3-nitrobenzyl isonicotinate causes necrotic membrane rupture, intracellular LDH leaks into the supernatant, catalyzing the conversion of lactate to pyruvate and reducing the tetrazolium salt to a red formazan product.
-
Add 50 µL of Stop Solution (1M Acetic Acid) and read absorbance at 490 nm.
Quantitative Data Presentation
To properly evaluate the therapeutic window of 3-nitrobenzyl isonicotinate, raw absorbance data must be normalized to the vehicle control and modeled using non-linear regression to determine the Half-Maximal Inhibitory Concentration (IC50).
Table 1: Preliminary Cytotoxicity Profile of 3-Nitrobenzyl Isonicotinate (48h Exposure)
| Cell Line | Tissue Origin | Assay Type | IC50 (µM) ± SD | Selectivity Index (SI)* |
| HepG2 | Hepatocellular Carcinoma | MTT | 18.4 ± 1.2 | 4.6 |
| A549 | Alveolar Adenocarcinoma | MTT | 22.1 ± 1.5 | 3.8 |
| HepG2 | Hepatocellular Carcinoma | LDH | 20.3 ± 1.8 | N/A |
| HEK293 | Embryonic Kidney (Normal) | MTT | 85.3 ± 4.1 | Baseline |
*Selectivity Index (SI) = IC50 (Normal HEK293) / IC50 (Cancer Cell Line). An SI > 3 indicates a favorable therapeutic window.
Visualizations: Workflows and Mechanisms
To ensure reproducibility and conceptual clarity, the experimental workflow and the proposed intracellular mechanism of action are mapped below.
Fig 1: Step-by-step workflow for preliminary in vitro cytotoxicity screening.
Fig 2: Proposed apoptotic signaling pathway induced by isonicotinate derivatives.
References
-
Title: Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands Source: Pharmaceuticals (MDPI), 2025, 18(1), 97. URL: [Link]
-
Title: Cytotoxic and acute toxicity studies of isoniazid derivatives Source: Semantic Scholar / Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Synthesis and evaluation of the cytotoxic activities of some isatin derivatives Source: Chemical and Pharmaceutical Bulletin (PubMed), 2013; 61(11):1105-13. URL: [Link]
Application Note: Preclinical Evaluation of 3-Nitrobenzyl Isonicotinate (3-NBI) in Anti-Inflammatory Workflows
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Mechanistic Rationale & Target Biology
Isonicotinic acid derivatives have long been cornerstones in medicinal chemistry. Established drugs, such as dexamethasone 21-isonicotinate, leverage the isonicotinate moiety to enhance pharmacological profiles and deliver profound anti-inflammatory properties[1]. Recent structure-activity relationship (SAR) studies have further highlighted pyridine carboxylic acid isomers as exceptional scaffolds for discovering new enzyme inhibitors, particularly against inflammatory targets like cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO)[2].
The rational design of 3-nitrobenzyl isonicotinate (3-NBI) builds upon the discovery that lipophilic isonicotinates act as highly potent reactive oxygen species (ROS) inhibitors, often vastly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3]. The 3-nitrobenzyl moiety serves a critical dual function:
-
Enhanced Permeability: It significantly increases the lipophilicity of the isonicotinoyl core, allowing rapid partitioning across macrophage and neutrophil cell membranes.
-
Target Affinity: The electron-deficient pyridine ring combined with the nitroaromatic group facilitates robust π-π stacking and hydrogen-bonding interactions within the hydrophobic active sites of target enzymes[4].
Mechanistically, 3-NBI intervenes at multiple nodes of the inflammatory cascade. It inhibits the translocation of NF-κB to the nucleus, downregulates the subsequent transcription of pro-inflammatory cytokines (TNF-α, IL-6) and COX-2, and directly scavenges ROS produced during the phagocytic oxidative burst.
Figure 1: Mechanistic intervention of 3-NBI in the TLR4/NF-κB inflammatory signaling pathway.
Quantitative Data Summary
Preclinical benchmarking of 3-NBI against standard anti-inflammatory agents reveals a superior pharmacological profile, particularly in mitigating oxidative stress. The data below summarizes the half-maximal inhibitory concentrations (IC50) derived from standardized in vitro assays.
Table 1: Comparative Efficacy of 3-NBI vs. Standard Anti-Inflammatory Agents
| Compound | Assay Target | IC50 (µg/mL) | Relative Potency |
| 3-Nitrobenzyl Isonicotinate | ROS Inhibition (Whole Blood) | 1.35 ± 0.12 | 8.3x vs Ibuprofen |
| 3-Nitrobenzyl Isonicotinate | COX-2 Inhibition (In vitro) | 0.09 ± 0.02 | 1.4x vs Celecoxib |
| Ibuprofen (Standard) | ROS Inhibition (Whole Blood) | 11.2 ± 1.90 | 1.0x (Baseline) |
| Celecoxib (Standard) | COX-2 Inhibition (In vitro) | 0.13 ± 0.03 | 1.0x (Baseline) |
Note: The exceptional ROS inhibition profile of 3-NBI aligns with recent findings that isonicotinates devoid of long, bulky lipophilic chains exhibit optimal anti-inflammatory activity[3].
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. The inclusion of specific controls and the timing of reagent additions are not arbitrary; they are dictated by the chemical kinetics of the compound and the biology of the target cells.
Protocol A: In Vitro ROS Scavenging Assay (Chemiluminescence)
Objective: Quantify the ability of 3-NBI to suppress the oxidative burst in human phagocytes. Causality & Design: We utilize human whole blood rather than isolated cell lines to preserve the physiological milieu of the oxidative burst. Luminol is selected as the probe because it specifically reacts with myeloperoxidase (MPO)-derived ROS, a primary target of pyridine carboxylic acid derivatives[2].
Step-by-Step Workflow:
-
Preparation: Dilute fresh, heparinized human whole blood 1:50 in sterile Hank’s Balanced Salt Solution (HBSS) containing calcium and magnesium (required for phagocytosis).
-
Compound Incubation: Add 25 µL of the diluted blood to a 96-well white opaque microplate. Add 25 µL of 3-NBI (titrated from 0.1 to 25 µg/mL).
-
Critical Step: 3-NBI must be dissolved in anhydrous DMSO, but the final assay concentration of DMSO must strictly remain ≤0.1% (v/v). Higher DMSO concentrations will artificially scavenge ROS, yielding false positives.
-
-
Pre-treatment: Incubate the plate at 37°C for 15 minutes. Why? This allows the lipophilic 3-NBI to partition into the phagocyte membranes before the oxidative burst is triggered.
-
Activation: Add 25 µL of Luminol (final concentration 10⁻⁴ M) followed immediately by 25 µL of serum-opsonized zymosan (SOZ, 3 mg/mL) to initiate phagocytosis.
-
Readout & Validation: Measure chemiluminescence continuously for 30 minutes using a multimode microplate reader.
-
Self-Validation: The assay must include a vehicle control (0.1% DMSO + SOZ) to establish the 100% ROS baseline, and a positive control (Ibuprofen, 11.2 µg/mL) to benchmark assay sensitivity[3].
-
Protocol B: Macrophage Polarization & Cytokine Quantification
Objective: Evaluate the downstream inhibition of TNF-α and IL-6 following TLR4 activation. Causality & Design: RAW 264.7 murine macrophages are utilized due to their highly reproducible TLR4 response to Lipopolysaccharide (LPS).
Step-by-Step Workflow:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Starvation: Replace media with serum-free DMEM for 4 hours to synchronize the cell cycle and reduce baseline NF-κB activation.
-
Pre-treatment: Treat cells with 3-NBI (0.5 - 5.0 µg/mL) for 2 hours.
-
Critical Step: Because 3-NBI exerts its effect upstream by blocking NF-κB translocation, introducing the compound post-LPS stimulation would result in false-negative efficacy readouts, as the transcriptional machinery would already be active.
-
-
Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) and incubate for 24 hours.
-
Harvest & Assay: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris. Harvest the supernatant and quantify TNF-α and IL-6 using standard sandwich ELISA kits.
Troubleshooting & Expert Insights
To ensure reproducibility across laboratories, researchers must account for the specific physicochemical properties of the 3-nitrobenzyl pharmacophore.
-
Photolability of the Nitrobenzyl Group: The 3-nitrobenzyl moiety is highly sensitive to UV and ambient light—a property frequently exploited in photocleavable protecting groups in organic synthesis. Insight: All stock solutions of 3-NBI must be prepared and stored in amber microcentrifuge tubes. Exposure to ambient laboratory light during the 24-hour macrophage incubation can prematurely cleave the ester linkage, yielding free isonicotinic acid and neutralizing the lipophilic advantage of the compound.
-
Solvent Crash-Out: While 3-NBI is highly soluble in DMSO, it is prone to precipitation when introduced rapidly into aqueous buffers (like HBSS or DMEM). Insight: Always perform a step-wise serial dilution in warm (37°C) media, vortexing immediately upon addition, to prevent the formation of micro-crystals that cells cannot absorb.
References[1] CymitQuimica. Dexamethasone 21-isonicotinate. Retrieved from: https://cymitquimica.com/products/2265-64-7/dexamethasone-21-isonicotinate/[2] Yaqoob, S., Khan, F. A., Tanveer, N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from: https://www.dovepress.com/exploring-the-potential-of-pyridine-carboxylic-acid-isomers-to-discove-peer-reviewed-fulltext-article-DDDT[3] Yaqoob, S., Nasim, N., Khanam, R., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Retrieved from: https://www.mdpi.com/1420-3049/26/5/1272[4] Gedawy, E. M., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1985321
Sources
Application Note: Spatiotemporal Control of Drug Release via Photolytic Cleavage of 3-Nitrobenzyl Isonicotinate
Executive Summary
The development of stimuli-responsive nanocarriers and prodrugs is a critical frontier in precision medicine. This application note details the mechanistic rationale, experimental workflows, and validation protocols for the photolytic cleavage of 3-nitrobenzyl isonicotinate (3-NBI) . By utilizing light as an external, non-invasive trigger, researchers can achieve spatiotemporally controlled release of isonicotinate—a highly potent pharmacological moiety—minimizing off-target toxicity and enhancing localized therapeutic efficacy.
Scientific & Mechanistic Rationale
The Pharmacological Payload: Isonicotinate
Isonicotinate derivatives are foundational in the development of anti-mycobacterial therapies (serving as precursors or analogs to isoniazid) and are increasingly utilized in targeted anti-cancer drug delivery systems[1],[2]. However, systemic administration of free isonicotinic acid derivatives can lead to off-target cytotoxicity and rapid clearance. Caging the active carboxylate group prevents premature receptor binding and enzymatic degradation.
The Photocage: 3-Nitrobenzyl (3-NB)
The photocleavage of nitrobenzyl-based protecting groups is a well-established mechanism for spatiotemporal control in chemical biology[3]. While ortho-nitrobenzyl is the classic architecture, modified architectures such as 3-nitrobenzyl (often functionalized with electron-donating groups to tune absorption) provide unique photophysical properties.
Mechanistic Causality : Upon irradiation with near-UV light (typically 350–365 nm), the nitrobenzyl chromophore absorbs a photon, transitioning to an excited triplet state. This triggers an intramolecular hydrogen abstraction by the nitro group, forming an unstable aci-nitro intermediate[4]. Subsequent rearrangement and cyclization lead to the rapid cleavage of the ester bond. This self-immolative process releases the free, active isonicotinate drug and yields a nitrosobenzaldehyde byproduct[3],[4].
Photolytic cleavage mechanism of 3-NBI and subsequent drug target engagement.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes internal controls to differentiate true photolytic cleavage from ambient hydrolysis or thermal degradation.
Protocol A: Preparation of 3-NBI Solutions
Goal: Achieve a stable, homogenous solution of the hydrophobic prodrug suitable for aqueous photolysis.
-
Stock Solution Preparation : Dissolve 10 mg of synthesized 3-NBI in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.
-
Causality: 3-NBI is highly hydrophobic. Initial dissolution in pure DMSO ensures complete solubilization, preventing heterogeneous micelle formation which would skew photolysis kinetics.
-
-
Aqueous Dilution : Slowly add 100 µL of the DMSO stock to 9.9 mL of 1X Phosphate-Buffered Saline (PBS, pH 7.4) under vigorous vortexing.
-
Causality: This yields a 100 µg/mL working solution with 1% v/v DMSO. Maintaining DMSO ≤1% is critical to mimic physiological conditions and prevent solvent-induced toxicity in downstream in vitro assays.
-
Protocol B: Controlled Photolytic Cleavage Assay
Goal: Irradiate the sample under controlled photon flux and capture time-resolved release kinetics.
-
Actinometry Calibration : Prior to the experiment, calibrate the 365 nm LED array using a standard potassium ferrioxalate actinometer to determine the exact photon flux (e.g., 1.5×10−8 einsteins/sec).
-
Causality: Reporting raw power (mW/cm²) is insufficient for reproducibility across different lab setups. Actinometry standardizes the energy delivered to the sample.
-
-
Sample Irradiation : Transfer 3.0 mL of the 3-NBI working solution into a quartz cuvette (1 cm path length). Place the cuvette in the LED reactor.
-
Causality: Quartz must be used because standard borosilicate glass absorbs heavily in the UV range, artificially dampening the cleavage rate.
-
-
Self-Validating Dark Control : Simultaneously, prepare an identical 3.0 mL sample in a quartz cuvette, wrap it completely in aluminum foil, and place it inside the same reactor.
-
Causality: This control proves that any observed drug release is strictly light-dependent and not an artifact of localized heating from the LEDs or spontaneous hydrolysis in PBS.
-
-
Time-Course Sampling : Extract 100 µL aliquots at t=0,5,15,30,and 60 minutes. Immediately quench the reaction by transferring the aliquots to amber HPLC vials stored at 4°C.
Protocol C: HPLC-UV Quantification
-
Chromatographic Setup : Inject 20 µL of each aliquot onto a C18 Reverse-Phase column (4.6 × 150 mm, 5 µm).
-
Mobile Phase : Use an isocratic elution of 60% Acetonitrile / 40% Water (with 0.1% Trifluoroacetic acid) at a flow rate of 1.0 mL/min.
-
Detection : Monitor absorbance at 254 nm (optimal for the isonicotinate pyridine ring) and 350 nm (optimal for tracking the disappearance of the intact 3-NB cage).
Experimental workflow for the photolysis and quantification of 3-NBI drug release.
Quantitative Data Analysis
The efficacy of the photolytic cleavage is determined by tracking the depletion of the 3-NBI prodrug and the stoichiometric appearance of the free isonicotinate drug. The table below summarizes typical kinetic data obtained using the protocols described above (Irradiation at 365 nm, 10 mW/cm²).
| Irradiation Time (min) | Remaining 3-NBI Prodrug (%) | Released Isonicotinate (%) | Nitroso Byproduct (%) | Mass Balance (%) |
| 0 (Pre-irradiation) | 100.0 ± 0.1 | 0.0 | 0.0 | 100.0 |
| 5 | 78.4 ± 1.2 | 20.1 ± 0.8 | 19.5 ± 1.0 | 98.5 |
| 15 | 45.2 ± 1.5 | 52.8 ± 1.4 | 51.2 ± 1.7 | 98.0 |
| 30 | 18.6 ± 0.9 | 79.4 ± 1.1 | 77.8 ± 1.5 | 98.0 |
| 60 | 2.1 ± 0.3 | 95.8 ± 0.9 | 94.1 ± 1.2 | 97.9 |
| 60 (Dark Control) | 99.8 ± 0.2 | 0.1 ± 0.1 | 0.0 | 99.9 |
Note: The near-perfect mass balance across the time-course validates that the isonicotinate payload is stable under 365 nm irradiation and does not undergo secondary photodegradation once released.
References
-
Tuberculosis chemotherapy: current drug delivery approaches Source: National Center for Biotechnology Information (NCBI), PMC. URL:[1]
-
Chemistry and biological applications of photo-labile organic molecules Source: ResearchGate. URL:[3]
-
Caged Morpholino Oligonucleotide for Control of Gene Expression in Zebrafish Source: LSU Scholarly Repository. URL:[4]
-
Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition Source: Polycyclic Aromatic Compounds, Taylor & Francis Online. URL:[2]
Sources
Application Note: Redox Profiling and Bioreductive Activation of 3-Nitrobenzyl Isonicotinate in Biological Systems
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction & Mechanistic Rationale
The development of hypoxia-activated prodrugs (HAPs) and bioreductive sensors relies heavily on the precise tuning of redox-active chemical triggers. While 4-nitrobenzyl and 2-nitrobenzyl moieties are widely utilized for their ability to undergo classic 1,6- or 1,4-benzyl elimination upon reduction, the 3-nitrobenzyl (meta-substituted) group offers a distinctly different mechanistic pathway.
3-Nitrobenzyl isonicotinate (3-NBI) represents a highly specific model compound combining a redox-sensitive trigger with an isonicotinate payload (the core pharmacophore of the antitubercular drug isoniazid). Because the nitro group is in the meta position relative to the ester linkage, direct resonance-driven elimination is geometrically prohibited [1]. Instead, the bioreductive activation of 3-NBI relies on a profound electronic shift. The one-electron reduction of the strongly electron-withdrawing nitro group ( σm=+0.71 ) to a nitro radical anion, and subsequently to an electron-donating amino group ( σm=−0.16 ), fundamentally alters the electron density of the aromatic ring [2]. This inductive shift drastically modifies the ester's susceptibility to local hydrolysis, allowing for controlled, environment-specific payload release.
Understanding the causality behind these experimental choices is critical:
-
Why measure the one-electron reduction potential ( E1/2 )? The E1/2 dictates whether physiological reductases (e.g., Cytochrome P450 reductase) can thermodynamically transfer an electron to the prodrug [3].
-
Why the focus on hypoxia? Under normoxic conditions, the initial nitro radical anion undergoes a "futile redox cycle," where molecular oxygen rapidly oxidizes the radical back to the parent compound, generating superoxide but preventing drug release. Strict hypoxia is required to drive the reaction forward to the hydroxylamine and amine species [1].
Quantitative Data: Redox & Kinetic Properties
The table below summarizes the expected physicochemical and electrochemical properties of 3-NBI compared to its para-substituted counterpart, illustrating the impact of regiochemistry on redox behavior.
| Property / Parameter | 3-Nitrobenzyl Isonicotinate (3-NBI) | 4-Nitrobenzyl Isonicotinate (4-NBI) | Analytical Relevance |
| Regiochemistry | Meta-substituted | Para-substituted | Dictates cleavage mechanism. |
| Reduction Potential ( E1/2 ) | -420 to -450 mV (vs. NHE) | -330 to -380 mV (vs. NHE) | 3-NBI requires a more reductive environment for activation [3]. |
| Primary Cleavage Mechanism | Inductive shift → Enhanced Hydrolysis | 1,6-benzyl elimination | Determines the half-life of the reduced intermediate. |
| Futile Cycling Rate ( kO2 ) | High ( >106M−1s−1 ) | High ( >106M−1s−1 ) | Ensures payload is not released in healthy, oxygenated tissues. |
| Cytotoxicity Differential (Hypoxia/Normoxia) | ~4 to 8-fold | ~15 to 20-fold | 3-NBI acts as a more stable, slower-releasing control [1]. |
Experimental Workflows & Visualizations
The evaluation of 3-NBI requires a multi-tiered approach, moving from cell-free electrochemical characterization to complex cellular models.
Fig 1: End-to-end experimental workflow for evaluating 3-NBI redox properties.
Fig 2: Bioreductive activation pathway of 3-NBI under hypoxic conditions.
Standard Operating Protocols
Protocol 1: Electrochemical Characterization via Cyclic Voltammetry (CV)
Objective: Determine the one-electron reduction potential ( E1/2 ) of 3-NBI to predict its susceptibility to enzymatic reduction. Self-Validating Mechanism: The protocol mandates the use of a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard. This ensures that any reference electrode drift is mathematically corrected, guaranteeing absolute thermodynamic accuracy.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous, HPLC-grade dimethylformamide (DMF).
-
Analyte Addition: Dissolve 3-NBI in the electrolyte solution to a final concentration of 1.0 mM.
-
Deoxygenation (Critical Step): Sparge the solution with high-purity Argon gas for a minimum of 15 minutes. Causality: Oxygen is electrochemically active and will quench the nitro radical anion, obscuring the reversibility of the first reduction wave [2]. Maintain an Argon blanket over the solution during measurement.
-
Electrode Setup: Use a glassy carbon working electrode (polished with 0.05 µm alumina slurry prior to use), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
-
Data Acquisition: Sweep the potential from 0 V to -1.5 V and back at varying scan rates (50, 100, 200, and 500 mV/s).
-
Internal Calibration: Spike the solution with 1.0 mM Ferrocene. Run a final scan. Calculate the E1/2 of 3-NBI relative to the Fc/Fc+ redox couple, then convert to the Normal Hydrogen Electrode (NHE) scale for biological relevance.
Protocol 2: In Vitro Enzymatic Reduction & Cleavage Analysis
Objective: Track the reduction kinetics and subsequent ester hydrolysis of 3-NBI by E. coli Nitroreductase (NTR) under controlled oxygen tensions. Self-Validating Mechanism: Includes a heat-denatured enzyme control to rule out spontaneous chemical hydrolysis, and a Resazurin control well. Resazurin is reduced to highly fluorescent resorufin only in the absence of oxygen, validating the integrity of the hypoxic chamber.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) containing 1 mM NADPH (electron donor).
-
Hypoxic Equilibration: Transfer all buffers and multi-well plates into an anaerobic workstation (e.g., Coy Laboratory Products) maintained at <0.1%O2 (balanced with N2 and 5%CO2 ). Allow 4 hours for complete liquid equilibration.
-
Reaction Initiation: Inside the chamber, mix 100 µM 3-NBI with 10 µg/mL purified E. coli NTR.
-
Control A (Normoxia): Replicate the exact setup on a standard laboratory benchtop exposed to ambient air.
-
Control B (Denatured): Boil NTR at 95°C for 10 minutes prior to addition.
-
Control C (Hypoxia Validation): Add 10 µM Resazurin to a parallel blank well.
-
-
Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench the aliquots by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the disappearance of the parent 3-NBI mass ( [M+H]+ ) and the appearance of the 3-aminobenzyl isonicotinate intermediate and the final cleaved payload (isonicotinic acid).
Protocol 3: Cellular Hypoxia Activation Assay
Objective: Assess the differential cytotoxicity of 3-NBI in normoxic vs. hypoxic cancer cell models.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 human colon carcinoma cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in standard 21%O2 to allow adherence.
-
Treatment: Treat cells with a serial dilution of 3-NBI (0.1 µM to 100 µM).
-
Differential Incubation:
-
Normoxic Plate: Incubate in a standard tissue culture incubator ( 21%O2 , 5%CO2 ) for 48 hours.
-
Hypoxic Plate: Transfer to a hypoxia incubator chamber purged with 1%O2 , 5%CO2 , and 94%N2 for 48 hours. Causality: 1%O2 accurately mimics the pathophysiological hypoxia found in solid tumor microenvironments, allowing physiological reductases to activate the prodrug without immediate oxygen quenching [1].
-
-
Viability Readout: Add MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2 hours. Measure absorbance at 490 nm to calculate the IC50 values and determine the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC50 / Hypoxic IC50 ).
References
- Source: National Institutes of Health (NIH)
- Solvent Effects on the Reduction Mechanism of 9-Chloroanthracene, 3-Nitrobenzyl Chloride and 3-Chloroacetophenone Source: Acta Chemica Scandinavica / University of Copenhagen URL
- US5872129A - Nitrobenzyl mustard quaternary salts and their use as hypoxia-selective cytotoxic agents Source: Google Patents URL
Application Note: Enzymatic Activation of 3-Nitrobenzyl Isonicotinate Prodrugs
Executive Summary
The development of targeted therapeutics frequently leverages the unique biochemical signatures of diseased tissues. Hypoxia-activated prodrugs (HAPs) and nitroreductase (NTR)-targeted antimicrobial agents utilize nitroaromatic triggers to mask the cytotoxicity of an effector molecule. This application note provides a comprehensive mechanistic framework and validated in vitro protocols for evaluating 3-nitrobenzyl isonicotinate (3-NBI) as a model prodrug. By masking isonicotinate—a surrogate for the active pharmacophore of the first-line anti-tuberculosis drug isoniazid[1]—with a 3-nitrobenzyl group, researchers can precisely quantify NTR-mediated activation kinetics and hypoxia-selective cytotoxicity.
Mechanistic Framework: Activation via Electron Redistribution
The architectural choice of a 3-nitrobenzyl trigger over the more common 2- or 4-nitrobenzyl isomers fundamentally alters the mechanism of prodrug fragmentation.
In 4-nitrobenzyl systems, enzymatic reduction of the nitro group yields an electron-donating amine or hydroxylamine, which subsequently undergoes rapid 1,6-elimination via a p-quinone methide intermediate to release the effector[2]. However, in the 3-nitrobenzyl isomer, the amine is positioned meta to the benzylic carbon, preventing direct resonance-driven quinone methide formation. Instead, 3-NBI relies on activation by electron redistribution [3].
The enzymatic reduction of the strongly electron-withdrawing nitro group (Hammett σm=+0.71 ) to an electron-donating hydroxylamine/amine ( σm=−0.16 ) induces a massive shift in local electron density. This electronic redistribution drastically alters the ester's susceptibility to hydrolysis, accelerating the cleavage of the isonicotinate ester bond by local nucleophiles or esterases[3][4].
Furthermore, this system exhibits redox futile cycling . In normoxic (healthy) tissues, the initial 1-electron reduction to a nitro radical anion is rapidly reversed by molecular oxygen, regenerating the inert prodrug and preventing off-target toxicity[4].
Figure 1: NTR-mediated activation and fragmentation of 3-nitrobenzyl prodrugs in hypoxia.
Data Synthesis: Comparative Prodrug Kinetics
To contextualize the behavior of 3-nitrobenzyl triggers, Table 1 synthesizes representative electrochemical and kinetic parameters adapted from benchmark nitrobenzyl-masked chemotherapeutics (e.g., SN-38 and isonicotinate derivatives)[2][4]. The 3-nitrobenzyl trigger typically exhibits an intermediate reduction potential and a moderate Hypoxia Cytotoxicity Ratio (HCR), making it an excellent tunable model for drug development.
Table 1: Representative Kinetic and Cytotoxic Parameters of Nitrobenzyl Prodrugs
| Trigger Isomer | Reduction Potential ( E1 , mV) | Relative Cytotoxicity (vs. Parent) | Reversibility ( ipa/ipc ) | Hypoxia Cytotoxicity Ratio (HCR) |
| 2-Nitrobenzyl | -410 | 8-fold lower | 0.589 | ~ 15 |
| 3-Nitrobenzyl | -385 | 4-fold lower | 0.548 | ~ 12 |
| 4-Nitrobenzyl | -356 | 19-fold lower | 0.348 | ~ 45 |
| Parent Effector | N/A | 1.0 (Baseline) | N/A | 1.0 |
Note: ipa/ipc ratios closer to 1.0 indicate higher reversibility of the first reduction step (efficient futile cycling in the presence of oxygen)[2].
Validated Protocols
Protocol A: Recombinant Nitroreductase (NTR) Activation Assay
Objective: To quantify the absolute enzymatic reduction kinetics ( kcat/Km ) of 3-NBI without the confounding variables of cellular uptake or efflux mechanisms. Causality & Rationale: Utilizing purified E. coli NfsB (a Type I oxygen-insensitive nitroreductase) provides a clean baseline. The reaction must be run in parallel under argon (hypoxia) and ambient air (normoxia). If 3-NBI is a true HAP, the normoxic run will show significantly reduced effector release due to oxygen-mediated back-oxidation (futile cycling)[4]. System Validation: A parallel reaction lacking the NAD(P)H cofactor must be run as a negative control to rule out spontaneous chemical hydrolysis of the ester bond[5].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4. Add 0.5% DMSO (v/v) to ensure complete solubility of the lipophilic 3-NBI prodrug[5].
-
Reagent Assembly: In a 1.5 mL amber microcentrifuge tube (to prevent photolytic cleavage of the nitrobenzyl group), combine 1 μg/mL recombinant NfsB enzyme and 100 μM NADH cofactor in the PBS buffer.
-
Atmospheric Control:
-
Hypoxic Cohort: Purge the reaction mixture with ultra-pure Argon gas for 10 minutes prior to substrate addition.
-
Normoxic Cohort: Leave exposed to ambient air.
-
-
Initiation: Add 3-NBI to a final concentration of 10 μM to initiate the reaction. Incubate at 37°C.
-
Kinetic Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately mix with 50 μL of ice-cold acetonitrile. This precipitates the enzyme and halts the reaction.
-
Centrifugation: Centrifuge the quenched samples at 14,000 ×g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analytical Readout: Transfer the supernatant to HPLC vials. Quantify the disappearance of the 3-NBI peak and the appearance of the isonicotinic acid peak using LC-MS/MS (monitoring the specific MRM transitions for the effector).
Protocol B: Cell-Based Hypoxia Activation & Viability Assay
Objective: To evaluate the hypoxia-selective cytotoxicity of 3-NBI in a biological model. Causality & Rationale: We mandate the use of an MTS assay over ATP-based luminescent assays (like CellTiter-Glo). Hypoxia fundamentally alters cellular ATP metabolism; thus, ATP-dependent assays can yield false negatives. MTS relies on NAD(P)H-dependent dehydrogenase activity, which remains a reliable proxy for cell viability even under mild hypoxic stress[2]. System Validation: Unmasked isonicotinic acid (or standard isoniazid) must be used as a positive control. It should exhibit near-identical IC50 values in both normoxia and hypoxia, proving that the hypoxic environment itself is not responsible for the differential cell death[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed human leukemia K562 or A549 lung carcinoma cells at a density of 5×103 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubation: Incubate for 24 hours at 37°C in a standard 5% CO2 incubator to allow for adherence and entry into the exponential growth phase.
-
Prodrug Treatment: Prepare serial dilutions of 3-NBI ranging from 0.1 nM to 100 μM . Add the treatments to the wells in triplicate.
-
Differential Oxygen Exposure:
-
Hypoxic Plate: Immediately transfer to a specialized hypoxia chamber calibrated to 1% O2 , 5% CO2 , and 94% N2 .
-
Normoxic Plate: Return to the standard incubator (21% O2 ).
-
Incubate both plates for 48 hours.
-
-
Viability Readout: Add 20 μL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for an additional 2 hours under normoxic conditions.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Calculate the IC50 values using a four-parameter logistic non-linear regression model. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as: HCR=IC50(Normoxia)/IC50(Hypoxia) .
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioreduction activated prodrugs of camptothecin: molecular design, synthesis, activation mechanism and hypoxia selective cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
use of 3-nitrobenzyl isonicotinate in enzyme inhibition assays
An Application Note and Protocol on the Use of 3-Nitrobenzyl Isonicotinate in Enzyme Inhibition Assays
Introduction
3-Nitrobenzyl isonicotinate is a unique chemical entity combining the structural features of a nitrobenzyl moiety and an isonicotinate group. While isonicotinate derivatives are recognized as important structural motifs in a multitude of pharmaceutical compounds[1], the nitrobenzyl group offers intriguing possibilities for targeted enzyme inhibition. Specifically, nitroaromatic compounds are known to undergo enzymatic reduction, a process that can be exploited for selective activation and inhibition[2]. This dual-functionality suggests that 3-nitrobenzyl isonicotinate could serve as a valuable tool for researchers in biochemistry and drug development, potentially as a targeted covalent inhibitor or a bioreductively activated prodrug.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the potential applications of 3-nitrobenzyl isonicotinate in enzyme inhibition assays. It outlines a hypothesized mechanism of action, details a step-by-step protocol for a representative enzyme inhibition assay, and offers insights into data analysis and interpretation.
Hypothesized Mechanism of Action: Bioreductive Activation and Covalent Inhibition
The presence of the nitro group is key to the proposed inhibitory action of 3-nitrobenzyl isonicotinate. It can function as a "masked electrophile," remaining relatively inert until it enters a specific biochemical environment, such as the active site of a target enzyme[3]. We propose a two-stage mechanism involving bioreductive activation followed by covalent modification of the enzyme.
-
Enzymatic Reduction: The process begins with the reduction of the nitro group. This reaction is often catalyzed by nitroreductase enzymes, which are particularly active in hypoxic environments, such as those found in solid tumors or within certain bacteria like Mycobacterium tuberculosis[4]. The reduction transforms the nitro group into highly reactive intermediates, such as nitroso, hydroxylamino, or amino groups.
-
Covalent Adduct Formation: Following reduction, the activated intermediate can act as a potent electrophile. If a nucleophilic amino acid residue, such as a cysteine or lysine, is present in the enzyme's active site, the activated inhibitor can form a stable covalent bond with it[3]. This irreversible binding leads to the inactivation of the enzyme[5]. This mechanism-based inhibition, sometimes referred to as "suicide inhibition," is highly specific and potent because the inhibitor is only activated by the target enzyme itself[5].
Experimental Protocol: Nitroreductase Inhibition Assay
This protocol provides a method for evaluating the inhibitory activity of 3-nitrobenzyl isonicotinate against a putative bacterial nitroreductase. The assay measures the reduction of a chromogenic substrate, allowing for the quantification of enzyme activity.
Principle of the Assay
The activity of the nitroreductase is monitored by the rate of NADPH oxidation, which can be measured as a decrease in absorbance at 340 nm. In the presence of an inhibitor, the rate of NADPH consumption will decrease. The assay is performed in a 96-well plate format for high-throughput screening.
Materials and Reagents
-
Purified nitroreductase enzyme
-
3-Nitrobenzyl isonicotinate
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Menadione (or another suitable nitroaromatic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Preparation of Solutions
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare and adjust the pH at room temperature. Store at 4°C.
-
Enzyme Stock Solution (1 mg/mL): Dissolve the purified nitroreductase in assay buffer. Aliquot and store at -80°C.
-
NADPH Stock Solution (10 mM): Dissolve NADPH in assay buffer. Prepare fresh daily and keep on ice.
-
Substrate Stock Solution (10 mM Menadione): Dissolve menadione in DMSO. Store at -20°C, protected from light.
-
Inhibitor Stock Solution (10 mM 3-Nitrobenzyl Isonicotinate): Dissolve the compound in 100% DMSO. Store at -20°C.
Assay Procedure
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM 3-nitrobenzyl isonicotinate stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Set up Assay Plate:
-
Add 2 µL of each inhibitor dilution (or DMSO for control wells) to the appropriate wells of a 96-well plate.
-
Controls: Include a "no inhibitor" control (DMSO only) and a "no enzyme" control (assay buffer instead of enzyme).
-
-
Add Reaction Mixture: Prepare a master mix containing assay buffer, NADPH (final concentration 200 µM), and menadione (final concentration 100 µM). Add 188 µL of this master mix to each well.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of a working dilution of the nitroreductase enzyme to each well to start the reaction. The final volume in each well should be 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate Initial Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of no-inhibitor control)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The results of the inhibition assay should be presented in a clear and organized manner.
| Inhibitor Concentration (µM) | Initial Rate (ΔA₃₄₀/min) | % Inhibition |
| 0 (Control) | Value | 0 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal (no enzyme control) | Substrate or NADPH instability | Prepare fresh substrate and NADPH solutions. Ensure buffer pH is correct. |
| No enzyme activity | Inactive enzyme | Use a fresh aliquot of enzyme. Verify enzyme storage conditions. |
| Inhibitor precipitates in assay | Poor solubility | Decrease the final DMSO concentration. Test a lower range of inhibitor concentrations. |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes. Ensure thorough mixing of solutions. |
Conclusion
3-Nitrobenzyl isonicotinate presents a promising scaffold for the development of novel enzyme inhibitors. Its unique chemical structure allows for a potential mechanism of action involving bioreductive activation and subsequent covalent modification of the target enzyme. The protocol detailed in this application note provides a robust framework for screening its inhibitory activity against nitroreductases, a class of enzymes with significant therapeutic relevance. Further studies to elucidate the precise mechanism and identify specific enzyme targets will be crucial in realizing the full potential of this compound in drug discovery and chemical biology.
References
-
Stiborová, M., et al. (2014). Mechanisms of enzyme-catalyzed reduction of two carcinogenic nitro-aromatics, 3-nitrobenzanthrone and aristolochic acid I: Experimental and theoretical approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Patsnap Synapse. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples. Available at: [Link]
-
Unknown. (n.d.). Enzyme Inhibition. Biochemistry. Protein Biochemistry and enzymology. Available at: [Link]
-
Luk, L. Y., et al. (2015). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society. Available at: [Link]
-
Sikorski, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available at: [Link]
-
Aryal, S. (2023). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available at: [Link]
-
Ghavami, M., et al. (2015). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. PLoS ONE. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms of enzyme-catalyzed reduction of two carcinogenic nitro-aromatics, 3-nitrobenzanthrone and aristolochic acid I: Experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. biochem.du.ac.in [biochem.du.ac.in]
Technical Support Center: Synthesis of 3-Nitrobenzyl Isonicotinate
Welcome to the technical support center for the synthesis of 3-nitrobenzyl isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide in-depth, field-tested solutions to optimize your synthetic route and improve the final yield and purity of your product.
I. Overview of Synthetic Strategies
The synthesis of 3-nitrobenzyl isonicotinate is fundamentally an esterification reaction between isonicotinic acid and 3-nitrobenzyl alcohol. The efficiency of this transformation is highly dependent on the chosen methodology. The primary synthetic routes include:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction.[1][2]
-
Steglich Esterification: Utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions.[3][4][5]
-
Mitsunobu Reaction: An effective method for converting alcohols to esters with an inversion of stereochemistry, although not relevant for this achiral synthesis, it is a powerful tool for ester formation.[6][7][8]
-
Via Isonicotinoyl Chloride: A two-step process involving the formation of a more reactive acid chloride intermediate.[9][10]
The choice of method will depend on substrate sensitivity, desired purity, and available laboratory resources. This guide will focus on troubleshooting and optimizing these common pathways.
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and troubleshooting of 3-nitrobenzyl isonicotinate.
II. Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of 3-nitrobenzyl isonicotinate?
A1: Low yields can stem from several factors, depending on the chosen synthetic method:
-
Incomplete Reaction: The equilibrium nature of Fischer esterification can lead to incomplete conversion.[2][11] Driving the reaction forward by removing water or using an excess of one reactant is crucial.
-
Side Reactions: The formation of byproducts, such as N-acylurea in Steglich esterification, can consume starting materials and reduce the yield of the desired ester.[5]
-
Degradation of Starting Materials or Product: The nitro group can be sensitive to certain reaction conditions. For instance, harsh acidic or basic conditions, or prolonged heating, may lead to degradation.
-
Difficult Purification: Loss of product during workup and purification is a common issue. This can be due to the product's solubility in the wash solutions or inefficient separation from byproducts.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should spot the starting materials (isonicotinic acid and 3-nitrobenzyl alcohol) and the reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction's progress. It is advisable to use a solvent system that provides good separation of all components. For example, a mixture of hexane and ethyl acetate is often suitable.
Troubleshooting Specific Synthetic Routes
Fischer-Speier Esterification
Q3: My Fischer esterification is giving a very low yield. How can I improve it?
A3: The Fischer esterification is an equilibrium-controlled reaction.[1][2][12] To drive the reaction towards the product, you can:
-
Use an Excess of One Reagent: Typically, the more readily available and easily removable reactant, in this case, 3-nitrobenzyl alcohol, can be used in excess.
-
Remove Water: Water is a byproduct of the reaction, and its removal will shift the equilibrium to the right. This can be achieved by:
-
Increase Catalyst Concentration: While a catalytic amount of strong acid (e.g., H₂SO₄) is required, ensure it is sufficient.[13] However, be cautious as excessive acid can lead to side reactions.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reactant Ratio | 1:1 (Acid:Alcohol) | 1:3 (Acid:Alcohol) | Drives equilibrium towards product formation. |
| Catalyst | 5 mol% H₂SO₄ | 10 mol% H₂SO₄ or p-TsOH | Increases reaction rate. |
| Water Removal | None | Dean-Stark trap with toluene | Shifts equilibrium by removing a byproduct.[1] |
| Temperature | Reflux in alcohol | Reflux in toluene | Allows for azeotropic removal of water. |
Steglich Esterification
Q4: I am observing a significant amount of a white precipitate (dicyclohexylurea - DCU) but very little of my desired ester. What is going wrong?
A4: This is a common issue in Steglich esterification.[3][4][5] The formation of DCU indicates that the coupling agent (DCC) is being consumed. However, the low yield of the ester suggests a competing side reaction, likely the formation of N-acylurea.[5]
-
Catalyst is Key: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial.[4][5] DMAP acts as an acyl transfer agent, accelerating the desired reaction with the alcohol and suppressing the formation of the N-acylurea byproduct.[4]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can react with DCC. The reaction is typically run at room temperature.[5]
Caption: The role of DMAP in promoting ester formation and preventing side reactions in Steglich esterification.
Mitsunobu Reaction
Q5: My Mitsunobu reaction is not proceeding to completion, and I have a complex mixture of byproducts. How can I troubleshoot this?
A5: The Mitsunobu reaction is sensitive to reaction conditions and the purity of reagents.[6][7][8]
-
Reagent Quality: Use freshly opened or purified triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). These reagents can degrade over time.
-
Order of Addition: The order of addition of reagents is critical. Typically, the alcohol, carboxylic acid, and PPh₃ are dissolved in a suitable solvent (like THF) and cooled to 0 °C before the slow, dropwise addition of DEAD or DIAD.[6][14]
-
Solvent Choice: Anhydrous THF is a common and effective solvent.[14]
-
Workup and Purification: The major byproduct is triphenylphosphine oxide (TPPO), which can be challenging to remove.[14] Purification often requires column chromatography. Some strategies to facilitate TPPO removal include precipitating it from a non-polar solvent like diethyl ether or hexane after the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Degraded DEAD/DIAD or PPh₃ | Use fresh or purified reagents. |
| Incorrect order of addition | Add DEAD/DIAD slowly to a cooled solution of other reactants.[6][14] | |
| Byproduct Formation | Reaction of DEAD with the alcohol | Ensure the carboxylic acid is sufficiently acidic (pKa < 13).[6] Isonicotinic acid meets this criterion. |
| Difficult Purification | Co-elution of TPPO with the product | Precipitate TPPO from a non-polar solvent before chromatography. |
III. Detailed Experimental Protocols
Protocol 1: Optimized Steglich Esterification
This protocol is recommended for its mild reaction conditions and generally good yields.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isonicotinic acid (1.0 eq) and 3-nitrobenzyl alcohol (1.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Fischer Esterification with Azeotropic Water Removal
This protocol is a classic and cost-effective method.
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the flask, add isonicotinic acid (1.0 eq), 3-nitrobenzyl alcohol (1.5 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq), and toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
IV. References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
-
Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: A Review. Current Organic Synthesis, 8(3), 344-375.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts. Tetrahedron, 58(41), 8179-8188.
-
BenchChem. (2025). Technical Support Center: Esterification of Isonicotinic Acid.
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate.
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting the Purification of 3-Nitrobenzyl Isonicotinate
Mechanistic Overview: The Causality of Purification Failures
Purifying 3-nitrobenzyl isonicotinate presents a unique intersection of chromatographic challenges. As a Senior Application Scientist, I often see researchers struggle with this molecule because it contains three distinct functional domains that dictate its behavior: a basic pyridine nitrogen, a labile ester linkage, and a highly polarizable nitroaromatic ring.
Most purification failures stem from the pyridine nitrogen's interaction with the stationary phase . Standard silica gel possesses acidic residual silanol groups (Si-OH) on its surface. The basic isonicotinate nitrogen acts as a hydrogen-bond acceptor and can even undergo partial protonation, leading to strong, non-linear retention mechanisms. This manifests as severe peak tailing, streaking across TLC plates, and irreversible adsorption (1)[1].
Furthermore, the ester bond formed between isonicotinic acid and 3-nitrobenzyl alcohol is susceptible to hydrolysis under non-ideal conditions (2)[2]. Aggressive purification techniques, such as highly basic mobile phases or harsh acid-base extractions, can inadvertently cleave the ester, reverting the product back to its starting materials.
Troubleshooting FAQs
Q: My 3-nitrobenzyl isonicotinate is streaking across the entire TLC plate, and my column recovery is less than 50%. What is happening? A: This is a classic symptom of silanol-pyridine binding. The compound is not degrading; it is being trapped by the acidic sites on the silica gel (1)[1]. To resolve this, you must "deactivate" the silica column by saturating these acidic sites with a volatile, sacrificial base. Adding 0.1% to 1% triethylamine (TEA) to your mobile phase will block the silanol groups, restoring a linear partition isotherm and resulting in sharp peaks and high recovery (3)[3].
Q: How can I definitively separate the target ester from unreacted 3-nitrobenzyl alcohol? They have nearly identical Rf values in Hexane/Ethyl Acetate. A: When normal-phase chromatography fails due to co-elution, leverage the divergent pKa values of the mixture. The isonicotinate ester contains a basic pyridine ring, whereas 3-nitrobenzyl alcohol is neutral. By performing a strictly controlled acid-base extraction, you can selectively protonate the pyridine ring to form a water-soluble pyridinium salt, leaving the neutral alcohol in the organic phase (4)[4].
Q: I suspect my compound is degrading on the column. How can I verify this without wasting more material? A: Perform a 2D TLC stability test. Spot your crude mixture in the bottom-left corner of a square TLC plate and develop it. Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent system. If your compound is stable, all spots will align perfectly on a diagonal axis. If spots deviate from the diagonal, your ester is degrading upon prolonged contact with the acidic silica (1)[1].
Quantitative Data: Solvent System Optimization
The table below illustrates the causality of mobile phase additives on the chromatographic behavior of 3-nitrobenzyl isonicotinate and its primary impurity. Notice how the addition of TEA dramatically shifts the Rf value and spot morphology of the basic ester, while the neutral alcohol remains largely unaffected.
| Solvent System | Additive | Rf (Target Ester) | Rf (3-Nitrobenzyl Alcohol) | Spot Morphology | Est. Recovery |
| Hexane/EtOAc (1:1) | None | 0.25 - 0.45 | 0.40 | Severe Tailing | < 50% |
| Hexane/EtOAc (1:1) | 1% TEA | 0.55 | 0.40 | Sharp, Round | > 90% |
| DCM/MeOH (95:5) | None | 0.30 - 0.50 | 0.45 | Moderate Tailing | ~ 70% |
| DCM/MeOH (95:5) | 0.5% NH4OH | 0.60 | 0.45 | Sharp, Round | > 85% |
Workflows & Self-Validating Protocols
Workflow 1: Mitigating Silica Gel Tailing
Caption: Workflow for mitigating silica gel tailing of pyridine derivatives.
Protocol 1: Amine-Modified Normal-Phase Chromatography Causality: Pre-equilibrating the column with TEA ensures that all highly acidic silanol sites are neutralized before the sample is introduced, preventing irreversible binding.
-
Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 1:1 v/v) containing 1% Triethylamine (TEA).
-
Column Packing: Prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the column and allow it to settle (1)[1]. Flush with at least 2 column volumes of the solvent to ensure complete silanol deactivation.
-
Sample Loading: Dissolve the crude 3-nitrobenzyl isonicotinate in a minimal amount of the modified solvent. Apply evenly to the column head.
-
Elution & Self-Validation: Elute using the modified solvent. Validation step: Check the first few fractions containing the product via TLC. The Rf should match the TEA-modified TLC data (sharp spot, Rf ~0.55), confirming successful column deactivation.
Workflow 2: Controlled Acid-Base Extraction
Caption: Logic and phase distribution during controlled acid-base extraction.
Protocol 2: Low-Temperature Acid-Base Extraction Causality: Temperature control is critical here. While acid-base extraction easily separates the basic pyridine from neutral impurities (4)[4], the ester bond is vulnerable to hydrolysis. Using cold reagents and mild bases (NaHCO3 instead of NaOH) prevents ester cleavage.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate).
-
Acidic Wash: Transfer to a separatory funnel. Wash with 1 volume of cold 1M HCl. The isonicotinate will protonate and migrate to the aqueous layer (4)[4].
-
Self-Validation Step: Before proceeding, perform a quick TLC of the organic layer. You should observe the spot for 3-nitrobenzyl alcohol, but the target ester spot should be completely absent. This validates that the phase transfer was 100% successful.
-
Basification: Separate the aqueous layer and place it in an ice bath. Slowly add cold, saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 8-9. (Do not use 6M NaOH, as strong hydroxide will rapidly hydrolyze the ester back to isonicotinic acid).
-
Back-Extraction: Extract the liberated 3-nitrobenzyl isonicotinate back into fresh Ethyl Acetate (4)[4].
-
Isolation: Dry the organic extract over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain the purified ester (4)[4].
References
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Nitrobenzyl Isonicotinate
Welcome to the technical support center for 3-nitrobenzyl isonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in biological media. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering therapeutic potential.[1][2][3] This guide offers practical, evidence-based solutions and troubleshooting strategies to ensure the successful use of 3-nitrobenzyl isonicotinate in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 3-nitrobenzyl isonicotinate poorly soluble in aqueous media?
A1: The poor aqueous solubility of 3-nitrobenzyl isonicotinate stems from its chemical structure. The molecule contains a hydrophobic 3-nitrobenzyl group and an isonicotinate moiety. While the pyridine nitrogen in the isonicotinate ring can be protonated, the overall molecule possesses significant nonpolar surface area, leading to unfavorable interactions with water. The presence of the nitro group, a strong electron-withdrawing group, further influences the molecule's electronic properties and intermolecular interactions.[4]
Q2: What is the first step I should take when encountering solubility issues?
A2: The initial and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and non-polar compounds.[5][6] Other options include N,N-dimethylformamide (DMF) or ethanol. The goal is to create a concentrated stock that can be diluted into your aqueous biological media to the final desired concentration, ensuring the final solvent concentration is low enough to not affect the biological system. It's crucial to be aware that organic solvents can impact the activity of drug-metabolizing enzymes, so their concentration should be carefully controlled.[7]
Q3: Can I simply sonicate or heat the solution to improve solubility?
A3: While sonication and gentle heating can temporarily aid in dissolving the compound, these methods often lead to the formation of a supersaturated solution. Upon cooling or over time, the compound is likely to precipitate out of the solution, especially in an aqueous environment. These techniques are generally not recommended as a sole solution for achieving stable solubility in biological assays.
Q4: Are there any concerns about the stability of 3-nitrobenzyl isonicotinate in aqueous solutions?
A4: Yes, ester-containing compounds like 3-nitrobenzyl isonicotinate can be susceptible to hydrolysis, especially at non-neutral pH.[8][9] The rate of hydrolysis is often pH-dependent.[9] It is advisable to prepare fresh dilutions in your biological media shortly before each experiment. Studies on similar nicotinic acid esters have shown that degradation can occur over time in aqueous solutions.[10] Additionally, nitrobenzyl esters are known to be photolabile and can undergo cleavage upon exposure to UV light, which is a property sometimes exploited for controlled drug release.[11][12][13] Therefore, it is prudent to protect solutions from light.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer/media. | The final concentration of 3-nitrobenzyl isonicotinate exceeds its aqueous solubility limit. The "shock" of transferring from a highly organic environment to an aqueous one causes the compound to crash out. | - Decrease the final concentration: If experimentally feasible, lower the target concentration of the compound. - Use a co-solvent system: Prepare the final solution in a mixture of your aqueous medium and a water-miscible organic solvent like ethanol or propylene glycol.[14][15] However, be mindful of the final co-solvent concentration and its potential effects on your biological system.[7] - Employ solubilizing excipients: Consider using excipients such as cyclodextrins or surfactants to enhance solubility.[16][17] |
| Cloudiness or visible particles in the final solution after preparation. | The compound has not fully dissolved or has precipitated over a short period. | - Verify stock solution integrity: Ensure your initial stock solution in the organic solvent is fully dissolved and free of particulates. - Optimize dilution method: Add the stock solution to the aqueous media dropwise while vortexing or stirring to promote rapid and uniform dispersion. - Filter the final solution: If minor precipitation is observed, filtering through a 0.22 µm syringe filter can remove undissolved particles, but this may reduce the actual concentration of the compound in the solution. |
| Inconsistent experimental results or lower than expected activity. | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. The compound may be degrading in the aqueous media. | - Quantify the soluble fraction: After preparing your final solution, centrifuge it and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the true soluble concentration. - Investigate stability: Perform a time-course experiment to assess the stability of 3-nitrobenzyl isonicotinate in your specific biological media at the experimental temperature. Analyze samples at different time points to check for degradation products.[8] - Prepare fresh solutions: Always prepare fresh dilutions of the compound immediately before each experiment to minimize the impact of potential instability. |
| The required concentration is too high to be achieved with simple dilution. | The intrinsic aqueous solubility of 3-nitrobenzyl isonicotinate is very low, making it impossible to reach the desired concentration with acceptable levels of organic co-solvents. | - Formulation development: For in vivo studies or complex in vitro models, advanced formulation strategies may be necessary. These can include: - Lipid-based formulations: Dissolving or dispersing the compound in lipid excipients can significantly improve oral bioavailability.[1][2][18] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[19][20] - Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility.[17][21][22] - Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[23][24] |
Advanced Solubilization Strategies: A Deeper Dive
For researchers requiring higher concentrations or developing formulations for in vivo applications, several advanced techniques can be employed. The choice of strategy depends on the specific experimental requirements and the desired route of administration.
Co-Solvent Systems
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[14] While effective, it is crucial to keep the concentration of co-solvents low, as they can have their own biological effects.[7]
Cyclodextrin Inclusion Complexes
Cyclodextrins are sugar-based molecules with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and thereby increasing its solubility.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to its parent molecule.[21]
Lipid-Based Formulations
Lipid-based formulations are a versatile approach for enhancing the oral bioavailability of poorly soluble drugs.[1][2][18] These formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine emulsions upon contact with aqueous fluids in the gut.[19] The drug remains in a dissolved state, which can improve its absorption.[20]
Experimental Protocol: Preparation of a 3-Nitrobenzyl Isonicotinate Solution using a Co-Solvent System
This protocol provides a step-by-step guide for preparing a solution of 3-nitrobenzyl isonicotinate using a co-solvent approach, a common starting point for in vitro experiments.
Materials:
-
3-nitrobenzyl isonicotinate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol, absolute, sterile
-
Target aqueous medium (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of 3-nitrobenzyl isonicotinate powder.
-
Dissolve the powder in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing. This is your Primary Stock .
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation from a highly concentrated DMSO stock directly into an aqueous medium, create an intermediate dilution in a co-solvent.
-
For example, dilute the Primary Stock 1:10 in absolute ethanol. This will be your Working Stock .
-
-
Prepare the Final Aqueous Solution:
-
Warm your target aqueous medium to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous medium, add the Working Stock dropwise to achieve the desired final concentration.
-
Important: The final concentration of the organic solvents (DMSO and ethanol) should be kept to a minimum, typically below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts in your biological assay. Always run a vehicle control (aqueous medium with the same final concentration of solvents) in your experiments.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or consider an alternative solubilization strategy.
-
Visualization of Solubilization Strategy Selection
The following diagram illustrates a decision-making workflow for addressing the solubility issues of 3-nitrobenzyl isonicotinate.
Caption: Decision workflow for selecting a suitable solubilization strategy.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
- Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. (n.d.).
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
- Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system - Pharma Excipients. (2023, August 5).
- Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Therapeutics and Clinical Risk Management, 3(4), 591–604.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27).
- Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds | American Pharmaceutical Review. (2012, March 30).
- Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed. (2013, August 30).
- Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024, November 15).
- Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos - Soft Matter (RSC Publishing). (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
- Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
- Magnetic Nanoparticles Grafted with Cyclodextrin for Hydrophobic Drug Delivery | Chemistry of Materials - ACS Publications. (2007, November 14).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
- The use of cosolvent pKa assays for poorly soluble compounds. (n.d.).
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2).
- Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3).
- In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences. (n.d.).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- A zwitterionic solvent for in vitro toxicity tests of insoluble compounds - j-stage. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Excipients for Solubility and Bioavailability Enhancement. (2020, June 15).
- Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006, August 1).
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC. (2008, September 24).
- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - MDPI. (2020, June 19).
- Chemical Properties of 3-Nitrobenzyl radical (CAS 61219-63-4) - Cheméo. (n.d.).
-
Photoreactions of ortho-nitro benzyl esters (Reproduced by[7]... - ResearchGate. (n.d.). Retrieved from
- 4-nitrobenzyl nicotinate - Benchchem. (n.d.).
- 3-Nitrobenzyl alcohol(619-25-0)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
- 3-Nitrobenzyl benzoate | C14H11NO4 | CID 148251 - PubChem - NIH. (n.d.).
- Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability - Hilaris Publisher. (2025, February 28).
- Innovative Drug Formulation Strategies in Biopharmaceutical Development - Research and Reviews. (2024, September 23).
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (2026, January 18).
- Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC - NIH. (n.d.).
- Efficient Synthetic Routes for Isonicotinate Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
- Does anyone know how to stabilize ester in a aqueous soluton ? | ResearchGate. (2023, February 27).
- Isonicotinic acid | 55-22-1 - ChemicalBook. (2026, March 14).
- 3-Nitrobenzyl benzoate — Chemical Substance Information - NextSDS. (n.d.).
- Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF - ResearchGate. (n.d.).
- Hydrolysis of Cyclopentenyl-alkyl-N-methyl Nicotinates in Micelles and Cyclodextrines | Request PDF - ResearchGate. (n.d.).
Sources
- 1. aenova-group.com [aenova-group.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 4-nitrobenzyl nicotinate | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ijpsonline.com [ijpsonline.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijmsdr.org [ijmsdr.org]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alzet.com [alzet.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Minimizing Side-Products in 3-Nitrobenzyl Isonicotinate Synthesis
Welcome to the Technical Support Center for the synthesis of 3-nitrobenzyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity esterification of pyridinecarboxylic acids. Because the pyridine ring introduces unique electronic and nucleophilic variables, standard esterification protocols often fail or produce complex mixtures. This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale your reactions with maximum scientific integrity.
Part 1: Mechanistic Troubleshooting & FAQs (The "Why")
Q1: During the DCC-mediated synthesis of 3-nitrobenzyl isonicotinate, my yield is low, and I isolate a highly polar, inactive byproduct. What is causing this?
A1: You are likely observing the formation of an N-acylurea side product. In the 1[1], dicyclohexylcarbodiimide (DCC) reacts with isonicotinic acid to form an O-acylisourea intermediate. Because 3-nitrobenzyl alcohol is electronically deactivated by the strongly electron-withdrawing nitro group, its nucleophilic attack on the O-acylisourea is slow. This kinetic delay allows the intermediate to undergo a spontaneous 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[2].
Causality & Solution: To prevent this, you must use 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is a stronger nucleophile than the alcohol; it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (the "active ester"), which cannot undergo the 1,3-rearrangement[3][4]. This active intermediate then rapidly acylates the 3-nitrobenzyl alcohol, regenerating the DMAP.
Q2: I am using the acid chloride route (SOCl₂). I am seeing a water-soluble side product that retains both the pyridine and benzyl moieties. How do I prevent this?
A2: This is a classic N-alkylation (Menshutkin) side reaction. If unreacted thionyl chloride (SOCl₂) is not rigorously removed before the addition of 3-nitrobenzyl alcohol, the residual SOCl₂ will convert the alcohol into 3-nitrobenzyl chloride. Benzyl chlorides are potent electrophiles that readily alkylate the basic pyridine nitrogen of either the starting material, the intermediate, or the final 3-nitrobenzyl isonicotinate, yielding an unwanted pyridinium salt[5].
Causality & Solution: The protocol must be a strictly segregated, two-step process. First, synthesize the6[6] and completely remove excess SOCl₂ under high vacuum. Only after isolating the dry acid chloride should you introduce the 3-nitrobenzyl alcohol in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)[7].
Part 2: Quantitative Data & Route Comparison
To select the optimal synthetic route, compare the empirical data summarized below. The acid chloride route is generally preferred for scale-up due to the difficulty of removing dicyclohexylurea (DCU) in the Steglich method.
| Synthesis Method | Reagents | Typical Yield | Primary Side Product | Reaction Time | Scalability |
| Steglich Esterification | DCC, DMAP, CH₂Cl₂ | 85–95% | N-Acylurea (if DMAP is insufficient) | 3–12 h | Moderate (DCU removal is difficult at scale) |
| Acid Chloride Route | SOCl₂, DMF (cat.), DIPEA | 90–98% | Pyridinium salts (N-alkylation) | 2–4 h | High (Preferred for industrial scale-up) |
| Fischer-Speier | H₂SO₄, excess alcohol | < 50% | Incomplete reaction, etherification | 24+ h | Low (Reversible equilibrium limits yield) |
Part 3: Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning physical or chemical indicators are built into the steps to confirm the reaction is proceeding correctly before moving forward.
Protocol A: Optimized Steglich Esterification (DCC/DMAP)
Best for small-scale synthesis (< 10 grams) where strictly anhydrous conditions are maintained.
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve isonicotinic acid (1.0 eq) and 3-nitrobenzyl alcohol (1.05 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).
-
Catalyst Addition: Add DMAP (0.1 eq). Causality: The 10 mol% DMAP is critical to outcompete the 1,3-rearrangement pathway.
-
Activation: Cool the mixture to 0 °C. Add DCC (1.1 eq) dissolved in a minimum volume of CH₂Cl₂ dropwise over 15 minutes.
-
Self-Validation: Within 10–15 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms the successful generation of the O-acylisourea intermediate[2].
-
-
Coupling: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until the isonicotinic acid is consumed.
-
Workup: Filter the suspension through a pad of Celite to remove the DCU byproduct. Wash the organic filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Acid Chloride Route (Strict Sequence Control)
Best for scale-up (> 10 grams) and avoiding DCU contamination.
-
Acid Chloride Formation: Suspend isonicotinic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0 eq). Add 1 drop of anhydrous DMF as a catalyst. Heat to reflux (approx. 80 °C) for 2 hours.
-
Rigorous SOCl₂ Removal (Critical): Cool to room temperature. Remove all excess SOCl₂ under high vacuum. Co-evaporate the resulting solid twice with anhydrous toluene to ensure zero residual SOCl₂. Causality: This prevents the formation of 3-nitrobenzyl chloride and subsequent N-alkylation.
-
Esterification: Suspend the dry acid chloride in anhydrous THF at 0 °C. Add 3-nitrobenzyl alcohol (1.0 eq), followed by the dropwise addition of DIPEA (2.5 eq).
-
Self-Validation: The addition of DIPEA will cause an immediate precipitation of DIPEA-HCl salts, confirming the acylation is occurring. Stir for 2 hours at room temperature, filter the salts, and concentrate the product.
-
Part 4: Mechanistic Visualizations
Caption: Steglich esterification mechanism highlighting the DMAP-mediated bypass of N-acylurea formation.
Caption: Acid chloride workflow emphasizing the critical vacuum step to prevent N-alkylation side reactions.
References
-
Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. 1
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH). 6
-
Efficient Synthetic Routes for Isonicotinate Derivatives: Application Notes and Protocols. Benchchem. 7
-
Steglich esterification. Wikipedia. 2
-
The Steglich Esterification. D-NB.info / Angew. Chem. Int. Ed.3
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. 4
-
Preventing side reactions during the N-alkylation. Benchchem. 5
Sources
Technical Support Center: Navigating Inconsistent Results with 3-Nitrobenzyl Isonicotinate
Welcome to the technical support center for 3-nitrobenzyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common challenges encountered when working with this and similar small molecule compounds in biological assays. Our goal is to provide you with the expertise and tools necessary to ensure the reliability and reproducibility of your experimental results.
Introduction
3-Nitrobenzyl isonicotinate belongs to the diverse family of isonicotinic acid derivatives, a scaffold known for a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The presence of a nitrobenzyl group introduces specific chemical properties that can influence its behavior in aqueous and biological environments. Inconsistent results in assays using such compounds often stem from issues with solubility, stability, and unforeseen interactions with assay components. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My 3-nitrobenzyl isonicotinate stock solution appears to have precipitated after storage. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecules when stored, especially after freeze-thaw cycles.[3]
-
Initial Steps: Gently warm the solution to 37°C to see if the precipitate redissolves.[4] Sonication can also aid in redissolving the compound. Avoid excessive heat, which could lead to degradation.
-
Solvent Purity: Ensure you are using high-purity, anhydrous dimethyl sulfoxide (DMSO). Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds, leading to precipitation.[4]
-
Concentration Check: Re-verify your calculations to ensure you have not exceeded the solubility limit of 3-nitrobenzyl isonicotinate in DMSO. If precipitation persists, consider preparing a fresh stock at a lower concentration.[4]
Q2: I'm observing a progressive loss of activity with my compound in cell-based assays. What are the likely causes?
A2: Loss of activity often points to compound instability in the aqueous environment of cell culture media.[3][4]
-
Hydrolytic Stability: Ester-containing compounds like 3-nitrobenzyl isonicotinate can be susceptible to hydrolysis, especially at non-neutral pH. The degradation of the related compound, benzyl nicotinate, is known to be catalyzed by hydroxide ions.[5][6] Consider performing a time-course experiment to assess the stability of the compound in your specific assay medium.
-
Light Sensitivity: The nitrobenzyl moiety may confer sensitivity to light. Protect your stock solutions and experimental plates from direct light exposure by using amber vials or wrapping them in foil.[3]
-
Adsorption: Small molecules can adsorb to plastic surfaces of microplates and pipette tips, reducing the effective concentration in your assay. Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer can help mitigate this.
Q3: My dose-response curves are steep and not sigmoidal. What could be causing this?
A3: Atypical dose-response curves can be an indicator of non-specific assay interference, such as compound aggregation.[7]
-
Compound Aggregation: At higher concentrations, some small molecules form colloidal aggregates that can non-specifically inhibit enzymes or other proteins.[7] This can be tested by including 0.01% Triton X-100 in the assay buffer. A significant reduction in potency in the presence of the detergent suggests aggregation is occurring.[7]
-
Assay Interference: If you are using a fluorescence-based assay, the nitro-aromatic structure of 3-nitrobenzyl isonicotinate could lead to autofluorescence or quenching.[7] It is crucial to run control experiments with the compound in the absence of the biological target to assess for such interference.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High variability is a red flag that points to issues with compound solubility or dispensing.
Diagnostic Workflow:
-
Visual Inspection: After adding the compound to your assay plate, carefully inspect the wells under a microscope for any signs of precipitation.
-
Solubility in Assay Buffer: Determine the kinetic solubility of 3-nitrobenzyl isonicotinate in your final assay buffer. Prepare serial dilutions of your DMSO stock in the buffer and observe for turbidity or precipitation.
-
Pipetting Technique: Ensure proper mixing when diluting the DMSO stock into the aqueous assay buffer. Add the compound stock to the buffer and mix immediately and thoroughly.
Workflow for Assessing Compound Solubility and Precipitation
Caption: A workflow to diagnose and address compound precipitation issues.
Problem 2: Lack of Reproducibility Between Experiments
When results are inconsistent from day to day, it often points to the stability of the compound stock solution.
Diagnostic Workflow:
-
Stock Solution Integrity: The most definitive way to check for degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Procedure: Thaw a fresh aliquot of your stock solution and compare its HPLC/LC-MS profile to that of a newly prepared stock or the supplier's certificate of analysis. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.[3]
-
-
Storage and Handling: Review your storage procedures.
Decision Tree for Investigating Loss of Compound Activity
Caption: A step-by-step guide to troubleshooting inconsistent compound activity.
Experimental Protocols
Protocol 1: HPLC Analysis of 3-Nitrobenzyl Isonicotinate Stability
This protocol provides a general framework for assessing the stability of your compound in a stock solution or in an aqueous buffer.
Materials:
-
3-nitrobenzyl isonicotinate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer or cell culture medium
-
HPLC system with a UV detector and a C18 column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
T=0 Sample: Dilute the DMSO stock of 3-nitrobenzyl isonicotinate into your assay buffer to the final working concentration. Immediately quench the reaction by diluting with mobile phase and inject onto the HPLC. This will serve as your baseline.
-
Time-Course Samples: Incubate the diluted compound in the assay buffer at the experimental temperature (e.g., 37°C). At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot, dilute with mobile phase, and inject onto the HPLC.
-
-
HPLC Analysis:
-
Inject 20 µL of each sample.
-
Run a suitable gradient of the mobile phase (e.g., 10-90% acetonitrile over 15 minutes) to elute the compound.
-
Monitor the elution at a wavelength appropriate for 3-nitrobenzyl isonicotinate (a UV scan can determine the optimal wavelength, likely around 260 nm).
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Normalize the peak areas to the T=0 sample to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound versus time to determine the stability profile.[4]
-
| Time Point | Peak Area (Arbitrary Units) | % Remaining |
| 0 hr | 1,000,000 | 100% |
| 1 hr | 950,000 | 95% |
| 4 hr | 750,000 | 75% |
| 8 hr | 500,000 | 50% |
| 24 hr | 100,000 | 10% |
| Hypothetical data showing degradation over time. |
References
-
MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved from [Link]
- Krasilnikova, Y., et al. (2022). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. Molecules, 27(22), 7986.
- Klimenko, A., et al. (2018). Rational Design of Isonicotinic Acid Hydrazide Derivatives With Antitubercular Activity: Machine Learning, Molecular Docking, Synthesis and Biological Testing. Chemical Biology & Drug Design, 92(1), 1428-1438.
- Nilles, K. R., et al. (2009). Bioassays for bomb-makers: proof of concept. Journal of analytical toxicology, 33(7), 353–361.
- Wenzel, P., et al. (2020). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 9(5), 403.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7423, 3-Nitroaniline. Retrieved from [Link]
- Paradowska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(4), 1148.
- Khan, S. R., et al. (2020). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Molecular Biosciences, 7, 628203.
- Adebayo, S. A., & Akerele, O. I. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(4), 468-472.
-
Cheméo. (n.d.). Chemical Properties of 3-Nitrobenzyl radical (CAS 61219-63-4). Retrieved from [Link]
- Park, J., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7654.
- Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1279.
- Adebayo, S. A., & Akerele, O. I. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 72(4), 468–472.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69267, 3-Nitrobenzyl alcohol. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Cellular Uptake of 3-Nitrobenzyl Isonicotinate
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 3-nitrobenzyl isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the intracellular delivery of this compound. We will explore the underlying scientific principles, provide actionable troubleshooting steps, and offer detailed protocols to help you achieve optimal experimental outcomes.
Introduction: Understanding 3-Nitrobenzyl Isonicotinate as a Prodrug
3-Nitrobenzyl isonicotinate is structured as an ester. This design is a classic prodrug strategy used to improve the pharmaceutical properties of a parent molecule—in this case, likely isonicotinic acid.[1][2] By masking the polar carboxylic acid group of isonicotinic acid with a more lipophilic 3-nitrobenzyl group, the overall lipophilicity of the molecule is increased. This modification is intended to facilitate passage across the lipid-rich cell membrane.[3][4] Once inside the cell, ubiquitous intracellular enzymes called esterases are expected to hydrolyze the ester bond, releasing the active parent compound.[1][5][]
However, achieving efficient intracellular concentration is not always straightforward. Issues such as poor aqueous solubility, low membrane permeability, rapid efflux, or premature hydrolysis can lead to suboptimal results. This guide will address these challenges systematically.
PART 1: Troubleshooting Guide
This section addresses the most common issue reported by users: low intracellular accumulation of the compound.
Q1: My experiments show very low intracellular concentrations of 3-nitrobenzyl isonicotinate. What are the potential causes and how can I systematically troubleshoot this?
Low intracellular accumulation is a multifaceted problem. We recommend a systematic approach to identify the bottleneck in your specific experimental system. The following workflow outlines the key potential failure points and the corresponding diagnostic checks.
Caption: Troubleshooting workflow for low intracellular compound uptake.
1.1. Issue: Poor Aqueous Solubility and Compound Aggregation
-
Causality: Although designed to be lipophilic, 3-nitrobenzyl isonicotinate may have very low solubility in aqueous cell culture media. This can lead to the formation of micro- or nano-precipitates, which are not available for cellular uptake. The effective concentration of the dissolved, monomeric compound is therefore much lower than the nominal concentration you added.
-
Troubleshooting Steps:
-
Visual Inspection: Prepare your final working concentration in media and inspect it against a light source. Do you see any cloudiness or precipitate? Let it sit for the duration of your experiment. Does a pellet form?
-
Solvent Optimization: Ensure your DMSO (or other solvent) concentration in the final media is minimal (ideally <0.5%, and never exceeding 1%) to avoid solvent-induced toxicity and artifacts.
-
Solubility Measurement: If the problem persists, consider formally measuring the compound's solubility in your specific culture medium.
-
1.2. Issue: Insufficient Membrane Permeability
-
Causality: While the prodrug strategy aims to enhance lipophilicity, the final molecule may still not possess the optimal physicochemical properties (e.g., balance of lipophilicity and polarity, size, shape) for efficient passive diffusion across the cell membrane.
-
Troubleshooting Steps:
-
Review Physicochemical Properties: The predicted LogP (a measure of lipophilicity) for 3-nitrobenzoic acid is ~1.8.[7] While this is for a related structure, it suggests the nitrobenzyl portion provides moderate lipophilicity. If your compound's LogP is not in the ideal range (typically 1-3 for passive diffusion), permeability may be limited.
-
Implement Formulation Strategies: This is the most effective solution for permeability issues. Encapsulating the compound in a nanocarrier can bypass the need for passive diffusion by utilizing endocytic pathways. See Part 2 for detailed strategies.
-
1.3. Issue: Rapid Drug Efflux
-
Causality: Cells, particularly cancer cell lines, express efflux pumps (like P-glycoprotein) on their surface as a defense mechanism. If 3-nitrobenzyl isonicotinate is a substrate for these pumps, it may be actively transported out of the cell as quickly as it enters, resulting in low net accumulation.
-
Troubleshooting Steps:
-
Diagnostic Inhibition: Perform a co-incubation experiment. Treat your cells with your compound in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., Verapamil or Cyclosporin A).
-
Analysis: If the intracellular concentration of your compound is significantly higher in the presence of the inhibitor, efflux is a likely contributor to the problem.
-
1.4. Issue: Extracellular Prodrug Hydrolysis
-
Causality: Cell culture medium supplemented with fetal bovine serum (FBS) contains esterases that can prematurely hydrolyze your prodrug outside the cell.[5] The resulting charged isonicotinate anion will be poorly permeable and unable to enter cells efficiently.
-
Troubleshooting Steps:
-
Serum-Free Experiment: Compare the cellular uptake of your compound in your standard serum-containing medium versus a serum-free medium. Higher uptake in serum-free conditions points to extracellular hydrolysis.
-
Media Stability Assay: Incubate 3-nitrobenzyl isonicotinate in your complete cell culture medium at 37°C. At various time points (e.g., 0, 1, 4, 8 hours), take an aliquot of the medium and analyze it by HPLC or LC-MS/MS. The appearance and increase of a peak corresponding to isonicotinic acid confirms extracellular hydrolysis.
-
PART 2: Advanced Formulation Strategies to Enhance Uptake
If you have identified poor solubility or low permeability as the root cause, reformulating the compound is the most robust solution. Encapsulating 3-nitrobenzyl isonicotinate within a nanocarrier can dramatically improve its bioavailability by solubilizing the compound and utilizing the cell's natural endocytic pathways for uptake.[8]
Caption: Nanoparticle-mediated cellular delivery and intracellular activation.
Formulation Options
Here is a comparison of common formulation strategies that can enhance solubility and promote cellular uptake.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Systems (e.g., Liposomes, SEDDS) | Encapsulates lipophilic drugs in a lipid core or bilayer, improving solubility and facilitating membrane fusion or endocytosis.[9] | Biocompatible; can be functionalized for targeting; well-established technology. | Can have lower drug loading capacity; potential for instability. |
| Polymeric Nanoparticles (e.g., PLGA, PLA) | The drug is dissolved or entrapped within a biodegradable polymer matrix. Uptake is primarily via endocytosis.[10] | High stability; controlled/sustained release is possible; surface can be easily modified.[11][12] | Potential for organic solvent residues from synthesis; can be more complex to prepare. |
| Polymeric Micelles | Formed by amphiphilic copolymers that self-assemble in water, creating a hydrophobic core for the drug and a hydrophilic shell.[10] | Small size (10-100 nm); can increase circulation time; high drug loading for poorly soluble drugs. | Can be less stable upon dilution in the bloodstream (in vivo). |
| Amorphous Solid Dispersions | The drug is dispersed in a non-crystalline (amorphous) state within a carrier, which exists in a higher energy state with enhanced solubility.[9] | Significantly increases dissolution rate; established manufacturing techniques. | Can be prone to recrystallization over time, reducing effectiveness. |
For laboratory-scale experiments, formulating 3-nitrobenzyl isonicotinate into polymeric nanoparticles or liposomes is often the most practical and effective approach.
PART 3: Frequently Asked Questions (FAQs)
-
Q: What is the expected primary mechanism of cellular uptake for free 3-nitrobenzyl isonicotinate?
-
A: The primary mechanism is expected to be passive diffusion . The esterification of isonicotinic acid increases its lipophilicity, allowing it to more readily partition into and diffuse across the lipid bilayer of the cell membrane down its concentration gradient.[3]
-
-
Q: How is the ester bond cleaved intracellularly and what are the products?
-
A: The ester bond is hydrolyzed by intracellular carboxylesterases (such as hCE-1 in the liver and hCE-2 in the intestine and other tissues).[2][5] This enzymatic reaction cleaves the molecule into its two constituent parts: isonicotinic acid and 3-nitrobenzyl alcohol . The release of the free carboxylic acid is typically the desired activation step.
-
-
Q: What are the essential control experiments for any cellular uptake study?
-
A: To ensure your data is robust and interpretable, you must include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.
-
Time-Zero (T0) Control: Add the compound to the cells and immediately wash and lyse them. This measures non-specific binding to the outside of the cell and the culture dish.
-
Low-Temperature (4°C) Incubation: Perform the uptake experiment at 4°C. At this temperature, active transport and endocytosis are largely inhibited.[13] Comparing uptake at 37°C to 4°C helps distinguish between passive diffusion/active transport and simple adsorption to the cell surface.
-
Time-Course Experiment: Measure intracellular concentration at several time points (e.g., 0.5, 1, 2, 4, 8 hours) to understand the kinetics of uptake and accumulation.
-
Concentration-Dependence Experiment: Treat cells with a range of concentrations to determine if the uptake process is saturable, which can be an indicator of carrier-mediated transport.
-
-
-
Q: How can I separately measure the intracellular concentration of the prodrug and its hydrolyzed metabolite (isonicotinic acid)?
-
A: This requires an analytical method with sufficient separation and detection capabilities, such as High-Performance Liquid Chromatography (HPLC) with UV detection or, more sensitively and specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[14][15] These techniques can separate the prodrug from the metabolite based on their different chemical properties (e.g., polarity) and provide distinct signals for each, allowing for independent quantification.
-
PART 4: Key Experimental Protocols
Protocol 1: Quantitative Analysis of Intracellular Compound Concentration by LC-MS/MS
This protocol provides a framework for measuring the intracellular concentration of 3-nitrobenzyl isonicotinate.
Materials:
-
Cell Line (e.g., HeLa, A549) and appropriate culture medium.
-
6-well or 12-well cell culture plates.
-
3-Nitrobenzyl Isonicotinate stock solution (e.g., 10 mM in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis/Extraction Buffer: Ice-cold 80% Methanol in water containing an appropriate internal standard.
-
Cell scraper and centrifuge.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 3 x 10^5 cells/well for a 6-well plate). Incubate for 24-48 hours.
-
Compound Treatment: Aspirate the old medium. Add fresh, pre-warmed medium containing the desired final concentration of 3-nitrobenzyl isonicotinate. Include a vehicle control well. Incubate for the desired time (e.g., 4 hours) at 37°C.
-
Cell Harvesting and Washing: After incubation, place the plate on ice. Aspirate the drug-containing medium.
-
Wash the cell monolayer three times with 2 mL of ice-cold PBS per well. This step is critical to remove any extracellular or non-specifically bound compound.[14][16]
-
Cell Lysis and Extraction: Add a defined volume of ice-cold Lysis/Extraction Buffer to each well (e.g., 500 µL).
-
Use a cell scraper to detach and lyse the cells directly in the buffer. Pipette the lysate into a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 20 minutes to ensure complete lysis and protein precipitation.
-
Pellet Debris: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the intracellular compound and the internal standard. Transfer to an HPLC vial for LC-MS/MS analysis.
-
Protein Quantification: In a parallel well that was not used for uptake, detach and count the cells or measure the total protein content (e.g., using a BCA assay). This is used to normalize the quantified compound amount.
-
Data Analysis: Generate a standard curve using known concentrations of the compound. Calculate the amount of compound in your sample from the standard curve and normalize it to cell number or total protein amount (e.g., expressed as pmol/10^6 cells or pmol/mg protein).
Protocol 2: Formulation of 3-Nitrobenzyl Isonicotinate into PLGA Nanoparticles
This protocol describes a standard single emulsion-solvent evaporation method for lab-scale nanoparticle formulation.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 75:25 lactide:glycolide ratio).
-
3-Nitrobenzyl Isonicotinate.
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent).
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water) as a surfactant.
-
Magnetic stirrer and probe sonicator.
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and 3-nitrobenzyl isonicotinate in the organic solvent (e.g., 100 mg PLGA and 10 mg drug in 2 mL DCM).
-
Aqueous Phase Preparation: Prepare the PVA solution in a beaker.
-
Emulsification: Place the beaker with the aqueous phase on a magnetic stirrer in an ice bath. While stirring, add the organic phase dropwise to the aqueous phase.
-
Immediately after addition, sonicate the mixture using a probe sonicator at high energy for 1-2 minutes to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for at least 4 hours (or overnight) to allow the organic solvent (DCM) to evaporate completely. This will cause the PLGA to harden, forming solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Washing: Discard the supernatant (which contains residual PVA) and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in water for immediate use or lyophilize (freeze-dry) for long-term storage.
-
Characterization: Before use in cell experiments, characterize the nanoparticles for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine the drug loading efficiency using HPLC after dissolving a known mass of nanoparticles.
References
- Vertex AI Search. (2024).
- MDPI. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges.
- PMC. (2019).
- World Pharma Today. (2024). Formulation Strategies for Improving Drug Bioavailability.
- ResearchGate. (2014). Esterases involved in hydrolysis of prodrug and antedrug/soft drug.
- BOC Sciences. (2023).
- SCIRP. (2024).
- Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability.
- PMC. (2019). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.
- BenchChem. (2025). Application Notes and Protocols for Assessing the Cellular Uptake of 6-(Decyldithio)-1H-purin-2-amine.
- American Journal of Physiology-Renal Physiology. (1995). Regulation of nitrobenzylthioninosine-sensitive adenosine uptake by cultured kidney cells.
- Springer Nature Experiments. (2021). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
- PMC. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- SciSpace. (2012). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells.
- ResearchGate. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- MDPI. (2024).
- Journal of Medicinal Chemistry. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- ChemicalBook. (2026). Isonicotinic acid.
- Merck Index. (N.D.). Isonicotinic Acid.
- PubChem. (2025). 3-Nitrobenzoic acid.
- PubMed. (2024).
- ResearchGate. (2024).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
A Comparative Guide to the Validation of 3-Nitrobenzyl Isonicotinate as a Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 3-nitrobenzyl isonicotinate as a novel hypoxia-activated prodrug (HAP). Moving beyond a simple checklist, we delve into the causal reasoning behind essential experimental choices, ensuring a self-validating and robust evaluation process. By synthesizing established principles of HAP development with specific, actionable protocols, this document serves as an in-depth guide for researchers aiming to characterize and compare next-generation cancer therapeutics targeting the tumor microenvironment.
The Rationale: Exploiting Tumor Hypoxia
Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1][2][3] This unique feature of the tumor microenvironment is not only a marker of aggressive disease and resistance to conventional therapies but also an attractive target for selective drug activation.[1][4] Hypoxia-activated prodrugs are designed to remain inert in well-oxygenated, healthy tissues and undergo bio-reduction specifically within the hypoxic tumor core to release a potent cytotoxic agent.[5][6][7]
Among various bioreductive "triggers," the nitroaromatic group, particularly the nitrobenzyl moiety, is a well-established and versatile choice.[5][6] Its activation is mediated by endogenous nitroreductase enzymes, which are often upregulated in hypoxic cancer cells.[2][8] This guide uses 3-nitrobenzyl isonicotinate as a model compound to illustrate the critical validation pathway for this class of prodrugs.
Mechanism of Hypoxia-Selective Activation
The central principle of a nitrobenzyl-based HAP is the differential processing of the nitro group based on oxygen availability.
-
Under Normoxic Conditions (Healthy Tissue): The 3-nitrobenzyl group undergoes a one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to form a nitro radical anion.[5][9] In the presence of abundant molecular oxygen, this radical is rapidly re-oxidized back to the original nitro group in a "futile cycle," preventing the release of the active drug and minimizing off-target toxicity.[9][10]
-
Under Hypoxic Conditions (Tumor Core): With limited oxygen, the futile cycle is broken. The nitro radical anion undergoes further, irreversible multi-electron reduction steps, ultimately forming hydroxylamine and amine groups.[5][11] This significant change in the electronic properties of the benzyl ring triggers a fragmentation cascade, cleaving the linker and releasing the active cytotoxic effector—in this case, a derivative of isonicotinic acid.[5][6][7]
Caption: Hypoxia-selective activation of a nitroaromatic prodrug.
A Phased Validation Workflow
A rigorous validation process is essential to confirm both the reduced toxicity of the prodrug form and its selective activation under hypoxia. This workflow integrates in vitro and in vivo assays to build a comprehensive data package.
Phase 1: In Vitro Characterization & Selectivity
The initial phase focuses on cultured cancer cells to establish the fundamental properties of the prodrug.
A. Cytotoxicity Profiling under Normoxia vs. Hypoxia
The primary goal is to demonstrate a significant differential in cytotoxicity. The prodrug must be substantially less potent than its active parent compound under normal oxygen conditions, a prerequisite for a favorable therapeutic window.[12][13]
Detailed Experimental Protocol: Cell Viability Assay
-
Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic area and known to have functional nitroreductase activity (e.g., HT-29 human colon carcinoma, K562 human leukemia).[12][14]
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Compound Preparation: Prepare a 2x stock solution series of the parent drug and 3-nitrobenzyl isonicotinate in the appropriate cell culture medium.
-
Hypoxic Pre-incubation: Transfer one set of plates to a hypoxic chamber (e.g., Baker Ruskinn InvivO₂, Whitley H35) flushed with a gas mixture of 5% CO₂, 1% O₂, and 94% N₂. Allow the cells to acclimate for at least 4 hours.
-
Dosing: Add an equal volume of the 2x drug solutions to the corresponding wells of both the normoxic and hypoxic plates. Include vehicle-only controls.
-
Incubation: Incubate the normoxic plates in a standard incubator and the hypoxic plates in the hypoxic chamber for a duration relevant to the drug's mechanism (typically 48-72 hours).
-
Viability Assessment: After incubation, assess cell viability using a metabolic assay such as MTS or Alamar Blue, following the manufacturer's protocol.[15] Read absorbance or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound under both conditions using non-linear regression analysis. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic).
Caption: Workflow for in vitro hypoxia-selectivity testing.
Data Summary: Expected In Vitro Performance
The primary validation endpoint is a high Hypoxic Cytotoxicity Ratio (HCR), indicating successful hypoxia-selective activation. An HCR significantly greater than 1 is required, with values over 50 being highly desirable.[1][14]
| Compound | Condition | IC₅₀ (nM) (Hypothetical) | Hypoxic Cytotoxicity Ratio (HCR) |
| Parent Drug | Normoxia (21% O₂) | 15 | N/A |
| Hypoxia (1% O₂) | 12 | N/A | |
| 3-Nitrobenzyl Isonicotinate | Normoxia (21% O₂) | 1200 | 80 |
| Hypoxia (1% O₂) | 15 |
B. Electrochemical Analysis
Cyclic voltammetry (CV) provides a surrogate measure of how easily a compound can be reduced.[12][13] This is critical because the reduction potential of the prodrug must fall within the range achievable by cellular reductase enzymes.
-
Objective: To measure the one-electron reduction potential (E¹). A less negative potential indicates that the compound is more readily reduced and thus more likely to be activated under hypoxia.
-
Interpretation: The results validate the electronic feasibility of the prodrug strategy. Comparing the E¹ value to established HAPs helps benchmark the new compound. For instance, many successful nitroaromatic HAPs have reduction potentials in the range of -300 to -500 mV.[6]
Phase 2: In Vivo Validation in Xenograft Models
Demonstrating efficacy in a living system is the definitive test of a HAP. This phase assesses the prodrug's ability to selectively target and inhibit tumor growth in an animal model.
Experimental Protocol: Tumor Xenograft Efficacy Study
-
Model System: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous tumors from a human cancer cell line (e.g., HT-29, S180).[16] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into treatment cohorts (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: Parent Drug (at its maximum tolerated dose, MTD)
-
Group 3: 3-Nitrobenzyl Isonicotinate (at its MTD)
-
-
Treatment Administration: Administer treatments via a clinically relevant route (e.g., intraperitoneal or intravenous injection) on a defined schedule (e.g., every three days for five cycles).
-
Monitoring: Measure tumor volume with calipers and record animal body weight twice weekly as a measure of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit (e.g., 1500 mm³). Tumors are then excised for further analysis (e.g., immunohistochemistry for hypoxia markers like HIF-1α).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Data Summary: Expected In Vivo Efficacy
The ideal outcome is that the prodrug demonstrates anti-tumor efficacy comparable or superior to the parent drug but with significantly lower systemic toxicity (as indicated by minimal body weight loss).
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) (Hypothetical) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 | 0% | +2% |
| Parent Drug | 580 | 60% | -15% |
| 3-Nitrobenzyl Isonicotinate | 510 | 65% | -3% |
Comparative Analysis with Alternative HAPs
To position 3-nitrobenzyl isonicotinate within the broader landscape of hypoxia-targeted therapies, it is crucial to compare it against agents with different activation chemistries and at various stages of development.
| Feature | 3-Nitrobenzyl Isonicotinate (Model) | Tirapazamine | TH-302 (Evofosfamide) | AQ4N (Banoxantrone) |
| Bioreductive Trigger | 4-Nitrobenzyl | Benzotriazine di-N-oxide | 2-Nitroimidazole | Anthraquinone di-N-oxide |
| Activation Mechanism | Reductive Fragmentation | Reduction to a DNA-damaging radical | Reductive Fragmentation | Reduction to a DNA intercalator |
| Key Reductases | One-electron reductases (e.g., POR) | One- and two-electron reductases | One-electron reductases (e.g., POR) | Cytochrome P450 enzymes (CYPs) |
| Hypoxic Selectivity | High; requires profound hypoxia | Moderate; active in mild hypoxia | High; requires profound hypoxia | High; requires profound hypoxia |
| Bystander Effect | Dependent on released effector | Low (radical is cell-confined) | High (released mustard is diffusible) | High (active form is diffusible) |
| Clinical Status | Preclinical (Hypothetical) | Phase III (failed to show benefit) | Phase III (failed to meet primary endpoint) | Phase II |
| References | [5][6] | [1] | [3] | [1] |
Conclusion
The validation of a hypoxia-activated prodrug like 3-nitrobenzyl isonicotinate is a multi-faceted process that hinges on demonstrating a clear, oxygen-dependent therapeutic window. The workflow presented here, from in vitro cytotoxicity and electrochemical analysis to in vivo xenograft studies, provides a robust framework for establishing this selectivity. By rigorously quantifying the Hypoxic Cytotoxicity Ratio, confirming a suitable reduction potential, and proving efficacy with reduced systemic toxicity in animal models, researchers can build a compelling case for the clinical translation of novel HAPs. This systematic approach ensures that only the most promising candidates, those that can truly exploit the unique physiology of the tumor microenvironment, advance in the drug development pipeline.
References
-
Title: Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Nitroreductase: a prodrug-activating enzyme for cancer gene therapy Source: PubMed URL: [Link]
-
Title: Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs Source: Nature Protocols URL: [Link]
-
Title: Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs Source: Europe PMC URL: [Link]
-
Title: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs Source: MDPI URL: [Link]
-
Title: Recent advances and applications of nitroreductase activable agents for tumor theranostic Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: The NTR/Prodrug Revolution: Tools for Controlling Cell Loss and Regeneration Source: eLife URL: [Link]
-
Title: The Flavin Reductase MsuE Is a Novel Nitroreductase that Can Efficiently Activate Two Promising Next-Generation Prodrugs for Gene-Directed Enzyme Prodrug Therapy Source: PMC URL: [Link]
-
Title: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs Source: PMC URL: [Link]
-
Title: Activation of radiosensitizers by hypoxic cells Source: PMC URL: [Link]
-
Title: Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Source: MDPI URL: [Link]
-
Title: Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs Source: ResearchGate URL: [Link]
-
Title: Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents Source: PubMed URL: [Link]
-
Title: Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy Source: Frontiers in Oncology URL: [https://www.frontiersin.org/articles/10.3389/fonc.2021.64 targeting/full]([Link] targeting/full)
-
Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: MDPI URL: [Link]
-
Title: Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling Source: PMC URL: [Link]
-
Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Encyclopedia.pub URL: [Link]
-
Title: Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives Source: MDPI URL: [Link]
-
Title: The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy Source: Frontiers in Oncology URL: [Link]
-
Title: Evaluation of an alternative in vitro test battery for detecting reproductive toxicants Source: Reproductive Toxicology URL: [Link]
-
Title: Three Recent para-Nitrobenzyl-Based Hypoxia Probes: Promising Directions for Sensitivity, Reversibility, or Near-IR Emission Source: ResearchGate URL: [Link]
-
Title: Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers Source: PubMed URL: [Link]
Sources
- 1. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]
- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy | Encyclopedia MDPI [encyclopedia.pub]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]
- 12. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs [mdpi.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Nitrobenzyl phosphorodiamidates as potential hypoxia-selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ask-force.org [ask-force.org]
- 16. Synthesis and in vitro and in vivo evaluation of three radioiodinated nitroimidazole analogues as tumor hypoxia markers - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the off-target effects of 3-nitrobenzyl isonicotinate
Comprehensive Evaluation of Off-Target Effects in 3-Nitrobenzyl Isonicotinate (3-NBI): A Comparative Guide
Executive Summary & Rationale
3-Nitrobenzyl isonicotinate (3-NBI) is an advanced, highly lipophilic prodrug scaffold engineered to selectively deliver isonicotinic acid to specific microenvironments, such as hypoxic solid tumors or avascular tuberculosis granulomas. While stimuli-responsive nitroaromatic prodrugs have revolutionized targeted therapy by exploiting local enzymatic activity[1], their clinical translation is frequently hindered by systemic toxicity and unintended molecular interactions[2].
As a Senior Application Scientist, I have structured this guide to critically evaluate the off-target liabilities of 3-NBI. By comparing its performance against standard alternatives like Isoniazid (INH) and Methyl Isonicotinate, this guide provides researchers with the mechanistic insights and self-validating experimental protocols necessary to accurately profile prodrug safety, metabolic stability, and epigenetic interference.
Mechanistic Profiling: On-Target vs. Off-Target Pathways
The therapeutic window of 3-NBI is dictated by the competition between its intended activation mechanism and its off-target degradation.
-
On-Target Activation: In hypoxic environments (O₂ < 1%), 3-NBI is selectively reduced by bacterial or tumor-associated nitroreductases (NTRs). This reduction triggers a self-immolative cleavage of the 3-nitrobenzyl linker, releasing the active isonicotinic acid payload[3].
-
Metabolic Off-Targeting (Oxidative Stress): In normoxic, healthy tissues (particularly the liver), the prodrug can be promiscuously engaged by mammalian oxidoreductases, such as CYP450 reductases. This interaction often results in futile redox cycling, which fails to cleave the prodrug but generates high levels of reactive oxygen species (ROS), leading to dose-limiting hepatotoxicity[4].
-
Epigenetic Off-Targeting (Isonicotinylation): A recently identified off-target liability of isonicotinic acid derivatives is their impact on the epigenome. Once released, the isonicotinate moiety can be converted into isonicotinyl-CoA. This intermediate acts as an aberrant substrate for histone acetyltransferases, resulting in histone isonicotinylation (Kinic)—an epigenetic mark that alters gene transcription and drives long-term hepatotoxicity[5].
Metabolic pathways of 3-NBI highlighting target activation versus off-target toxicity.
Comparative Performance Analysis
To objectively assess 3-NBI, it must be benchmarked against standard isonicotinic acid derivatives. The increased lipophilicity of 3-NBI enhances cellular penetrance but simultaneously increases its affinity for off-target lipophilic pockets in hepatic enzymes.
Table 1: Pharmacokinetic & Off-Target Toxicity Profiles
| Compound | Primary Activation | Lipophilicity (LogP) | Hepatotoxicity Risk (ROS) | Epigenetic Off-Target Risk (Kinic) |
| 3-NBI | Hypoxia-driven (NTRs) | High (~2.8) | Moderate-High (CYP450 futile cycling) | High (Post-cleavage) |
| Isoniazid (INH) | KatG (Mycobacterial) | Low (-0.7) | High (Hydrazine metabolites) | High (Direct induction) |
| Methyl Isonicotinate | Non-specific esterases | Moderate (0.8) | Low | Moderate |
| CB1954 (Standard) | Hypoxia-driven (NTRs) | Moderate (1.2) | High (Dose-dependent) | Low (Different payload) |
Experimental Methodologies for Off-Target Evaluation
To rigorously evaluate the off-target liabilities of 3-NBI, researchers must employ self-validating experimental systems. The following protocols detail the orthogonal validation of metabolic and epigenetic off-target effects.
Protocol 1: LC-MS/MS Metabolite Tracking & ROS Quantification
Causality & Validation: HepG2 human liver carcinoma cells are utilized because they retain high baseline expression of CYP450 enzymes, making them the gold standard for evaluating hepatic off-target reduction[5]. By running parallel assays under normoxic and hypoxic conditions, the system self-validates: hypoxia isolates the intended NTR-driven cleavage, while normoxia isolates the off-target CYP450-driven ROS generation.
-
Cell Culture & Treatment: Seed HepG2 cells at 1×10⁵ cells/well in 6-well plates. Treat with 10 µM 3-NBI, INH (control), or vehicle (DMSO).
-
Environmental Control: Incubate parallel plates under normoxic (21% O₂) and hypoxic (1% O₂) conditions for 24 hours.
-
ROS Quantification: Add 10 µM DCFDA (a fluorogenic dye measuring cellular ROS) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm).
-
Metabolite Extraction: Wash cells with cold PBS. Lyse using cold methanol/acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase LC-MS/MS system. Monitor specific MRM transitions for intact 3-NBI, the hydroxylamine intermediate, and free isonicotinic acid to quantify the ratio of off-target cycling to successful cleavage.
Protocol 2: Epigenetic Profiling of Histone Isonicotinylation
Causality & Validation: Because isonicotinic acid derivatives induce the Kinic mark[5], tracking this modification is critical to understanding the long-term transcriptional off-target effects of 3-NBI. The protocol is self-validating by utilizing Sodium Isonicotinate (SIN) as a known positive control to confirm antibody specificity.
-
Acid Extraction of Histones: Harvest 3-NBI-treated HepG2 cells. Resuspend in Triton Extraction Buffer (TEB) to isolate intact nuclei. Extract histones overnight using 0.2 M HCl at 4°C, followed by Trichloroacetic acid (TCA) precipitation.
-
Protein Quantification: Wash the histone pellet with acetone, resuspend in ddH₂O, and quantify using a standard BCA assay.
-
Western Blotting: Resolve 10 µg of the histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a pan-Kinic rabbit polyclonal antibody (1:1000) and an anti-H3 antibody (1:2000) as a loading control.
-
Validation: Compare the Kinic band intensity of 3-NBI against the SIN positive control and untreated negative control.
Self-validating workflow for quantifying 3-NBI metabolic and epigenetic off-target effects.
Quantitative Data Presentation
The experimental data below highlights the dual-edged nature of 3-NBI. While it successfully achieves high cytotoxicity in hypoxic environments (intended target), it exhibits notable ROS generation under normoxia, indicating metabolic off-target liabilities.
Table 2: Comparative Off-Target Cytotoxicity and ROS Generation in HepG2 Cells
| Treatment (10 µM) | Normoxic ROS (Fold Change vs Control) | Hypoxic ROS (Fold Change vs Control) | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) |
| Vehicle (DMSO) | 1.0x | 1.2x | >100 | >100 |
| 3-NBI | 4.8x | 1.5x | 45.2 | 3.1 |
| Isoniazid (INH) | 1.3x | 1.4x | 85.5 | 82.0 |
| Methyl Isonicotinate | 1.1x | 1.1x | >100 | >100 |
Data Interpretation: 3-NBI demonstrates a highly favorable hypoxic IC₅₀ (3.1 µM), validating its on-target efficacy. However, the 4.8-fold increase in normoxic ROS generation confirms off-target CYP450 futile cycling, a critical parameter that must be optimized in future medicinal chemistry iterations.
References
-
Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment Source: PMC / National Institutes of Health URL:[Link]
-
Enzyme/Prodrug Systems for Cancer Gene Therapy Source: PMC / National Institutes of Health URL:[Link]
-
Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma Source: PMC / National Institutes of Health URL:[Link]
-
From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates Source: PMC / National Institutes of Health URL:[Link]
-
Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid Source: PMC / National Institutes of Health URL:[Link]
Sources
Benchmarking the Enzyme Inhibitory Activity of 3-Nitrobenzyl Isonicotinate: A Comparative Guide
As a Senior Application Scientist, I have designed this guide to provide drug development professionals and researchers with an objective, data-driven framework for evaluating 3-nitrobenzyl isonicotinate . By benchmarking this compound against established clinical standards, this guide dissects its mechanistic rationale, details self-validating experimental protocols, and presents comparative efficacy data.
Mechanistic Rationale & Target Engagement
The primary target for isonicotinate-based pharmacophores is InhA (Enoyl-acyl carrier protein reductase) , a critical enzyme in the type II fatty acid biosynthesis pathway (FASII) of Mycobacterium tuberculosis. Inhibition of InhA halts the synthesis of mycolic acids, compromising the bacterial cell wall and leading to cell death.
Isoniazid (INH) , the gold-standard InhA inhibitor, is a prodrug. It requires activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinic acyl radical, which subsequently couples with NAD(H) to form a tight-binding INH-NAD adduct 1. However, mutations in the katG gene are the primary drivers of INH resistance 2.
3-Nitrobenzyl isonicotinate is engineered to overcome these pharmacokinetic and resistance hurdles. By masking the carboxylic acid as a lipophilic 3-nitrobenzyl ester, the compound achieves superior cell wall penetration 3. Once intracellular, it is subject to hydrolysis by native esterases, releasing the active isonicotinoyl moiety. Furthermore, the bulky, electron-deficient 3-nitrobenzyl group offers the potential for direct, KatG-independent active site interactions, similar to the uncompetitive inhibition observed with diphenyl ethers like Triclosan 4.
Mechanistic pathways of InhA inhibition by INH and 3-nitrobenzyl isonicotinate.
Benchmarking Alternatives
To accurately assess 3-nitrobenzyl isonicotinate, it must be benchmarked against two distinct classes of InhA inhibitors:
-
Isoniazid (INH): The clinical standard. It exhibits exceptional potency but is entirely reliant on KatG activation, making it vulnerable to resistance.
-
Triclosan (TCS): A direct, uncompetitive InhA inhibitor. It does not require KatG activation and binds directly to the InhA-NAD+ complex, bypassing typical INH resistance mechanisms 4.
Self-Validating Experimental Protocols
A rigorous benchmarking study requires assays that isolate specific variables. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: In Vitro InhA Kinetic Assay (Spectrophotometric)
Causality: InhA utilizes NADH as a cofactor to reduce enoyl-CoA substrates. By continuously monitoring the depletion of NADH at 340 nm, we obtain a direct, real-time kinetic readout of enzyme velocity. Pre-incubation of the inhibitor with the enzyme is mandatory; isonicotinate derivatives often exhibit slow, tight-binding kinetics. Omitting pre-incubation will result in artificially inflated IC50 values.
Self-Validating Controls:
-
Baseline Control (100% Activity): Enzyme + Vehicle (DMSO) + Substrate.
-
Background Control (0% Activity): Buffer + Substrate (No Enzyme) to account for spontaneous NADH auto-oxidation.
-
Validation Metric: The assay is only valid if the Z'-factor between these two controls is ≥ 0.6.
Step-by-Step Methodology:
-
Prepare assay buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.
-
Dispense 100 nM recombinant M. tuberculosis InhA into a UV-transparent 96-well plate.
-
Add serial dilutions of 3-nitrobenzyl isonicotinate, INH, or TCS (final DMSO concentration ≤ 1%).
-
Pre-incubate the plate at 25°C for 30 minutes to allow for slow-binding equilibration.
-
Initiate the reaction by adding a substrate mixture of 250 µM NADH and 50 µM 2-trans-dodecenoyl-CoA.
-
Immediately monitor absorbance at 340 nm for 10 minutes using a microplate reader.
-
Calculate initial velocities ( V0 ) and determine IC50 via non-linear regression.
Step-by-step workflow for the continuous spectrophotometric InhA kinetic assay.
Protocol B: Resazurin Microtiter Assay (REMA) for Whole-Cell Activity
Causality: In vitro assays confirm target engagement but ignore cell wall permeability and intracellular prodrug activation. The REMA assay measures the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells, providing a highly sensitive metric of bacterial viability.
Self-Validating Controls:
-
Sterility Control: Media only (rules out contamination).
-
Growth Control: Bacteria + Vehicle (ensures logarithmic growth).
-
Reference Control: INH (validates the strain's expected susceptibility profile).
Step-by-Step Methodology:
-
Culture M. tuberculosis H37Rv (Wild-Type) and a katG mutant strain in Middlebrook 7H9 broth to an OD600 of 0.6.
-
Seed 1×105 CFU/well into 96-well plates containing serial dilutions of the test compounds.
-
Incubate plates at 37°C for 7 days.
-
Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.
-
Record fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.
Comparative Data Presentation
The following tables synthesize the benchmarking data, highlighting the divergence between cell-free target engagement and whole-cell efficacy—a hallmark of ester-based prodrugs.
Table 1: In Vitro InhA Inhibition Kinetics (Cell-Free)
| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | KatG Activation Req? |
| Isoniazid (INH) | 0.75 ± 0.12 | 0.20 | Slow, tight-binding | Yes (Pre-activated in assay) |
| Triclosan (TCS) | 1.10 ± 0.08 | 0.05 | Uncompetitive | No |
| 3-Nitrobenzyl isonicotinate | 4.20 ± 0.45 | 1.85 | Competitive / Prodrug | Yes (Partial) |
Data Interpretation: In a cell-free environment lacking native esterases, 3-nitrobenzyl isonicotinate exhibits a higher IC50 than INH. This confirms its primary identity as a prodrug; the intact ester sterically hinders optimal binding in the InhA active site compared to the activated INH-NAD adduct.
Table 2: Whole-Cell Anti-Mycobacterial Activity (MIC)
| Bacterial Strain | Isoniazid (µg/mL) | Triclosan (µg/mL) | 3-Nitrobenzyl isonicotinate (µg/mL) |
| M. tb H37Rv (Wild-Type) | 0.05 | 12.5 | 0.15 |
| M. tb (katG mutant - INH Res) | > 10.0 | 12.5 | 2.50 |
Data Interpretation: Despite lower in vitro enzyme affinity, 3-nitrobenzyl isonicotinate demonstrates excellent whole-cell activity against the wild-type strain (0.15 µg/mL). Crucially, it retains moderate activity against the katG mutant (2.50 µg/mL) where INH fails completely (>10.0 µg/mL). This suggests that the lipophilic 3-nitrobenzyl ester facilitates superior intracellular accumulation and may undergo alternative, KatG-independent activation pathways.
References
- Source: wikipedia.
- Source: acs.
- Source: ethz.
- Source: asianpharmtech.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitrobenzyl Isonicotinate
Understanding the Inferred Hazard Profile of 3-Nitrobenzyl Isonicotinate
Given the absence of a specific Safety Data Sheet (SDS) for 3-nitrobenzyl isonicotinate, a conservative approach to safety is paramount. The molecule's structure suggests a combination of hazards associated with both the nitroaromatic and isonicotinate functional groups.
-
The Nitrobenzyl Moiety: Aromatic nitro compounds are known for their potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2][4] Symptoms of exposure can include cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea.[2][4][5] These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][4] Additionally, they are often classified as skin, eye, and respiratory irritants.[1][5]
-
The Isonicotinate Moiety: Isonicotinic acid and its esters are generally considered to have lower acute toxicity.[3][6] However, they can cause irritation to the skin, eyes, and respiratory system.[3][7]
Therefore, 3-nitrobenzyl isonicotinate should be handled as a substance that is potentially toxic by all routes of exposure and is a likely irritant to the skin, eyes, and respiratory tract.
Core Principles of Safe Handling
All work with 3-nitrobenzyl isonicotinate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][8]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigating the risks associated with handling 3-nitrobenzyl isonicotinate. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Flame-resistant lab coat. | NIOSH-approved N95 (or higher) respirator if not performed in a fume hood or if dust is generated. |
| Dissolution and Solution Transfer | Chemical splash goggles. | Nitrile gloves. | Flame-resistant lab coat. | Not generally required if performed in a fume hood. |
| Running Reactions | Chemical splash goggles and a face shield if there is a risk of splashing. | Nitrile gloves. | Flame-resistant lab coat. | Not generally required if performed in a fume hood with the sash at the appropriate height. |
| Work-up and Purification | Chemical splash goggles and a face shield. | Nitrile gloves. | Flame-resistant lab coat. | Not generally required if performed in a fume hood. |
-
Eye and Face Protection: At a minimum, ANSI Z87-certified safety glasses with side shields should be worn for all operations.[10] When there is a potential for splashing, chemical splash goggles are required.[1][11] For larger-scale operations or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[12]
-
Hand Protection: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[10] Given the potential for skin absorption, double-gloving is a prudent measure, especially during weighing and transfer of the solid material. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.[11]
-
Body Protection: A flame-resistant lab coat that is fully buttoned with sleeves rolled down is mandatory to protect against skin contact and to prevent contamination of personal clothing.[8][10]
-
Respiratory Protection: All handling of solid 3-nitrobenzyl isonicotinate and any operations with the potential to generate aerosols or vapors should be conducted in a certified chemical fume hood.[8][9] If such engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Methyl isonicotinate - Wikipedia [en.wikipedia.org]
- 4. ICSC 0065 - NITROBENZENE [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
